2-Phenylfuran
Description
Properties
IUPAC Name |
2-phenylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXNJAXHHFZVIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333986 | |
| Record name | 2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17113-33-6 | |
| Record name | 2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Phenylfuran via the Paal-Knorr Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold is a cornerstone in medicinal chemistry and materials science. Among the myriad of synthetic strategies, the Paal-Knorr furan synthesis stands out for its reliability and efficiency in constructing the furan ring from 1,4-dicarbonyl compounds. This technical guide provides a comprehensive overview of the Paal-Knorr synthesis of 2-phenylfuran, a key intermediate in the development of various pharmaceuticals and functional materials. This document details the reaction mechanism, various catalytic systems, experimental protocols, and quantitative data to aid researchers in the practical application of this important transformation.
Introduction
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a classical and widely employed method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl precursors.[1][2] The furan synthesis variant involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2] The operational simplicity and the accessibility of the starting materials have cemented its importance in organic synthesis. This compound, in particular, serves as a valuable building block for a range of biologically active molecules.
The Paal-Knorr Furan Synthesis: Core Principles
The synthesis of this compound via the Paal-Knorr reaction proceeds through the acid-catalyzed cyclization of 1-phenyl-1,4-butanedione. The reaction is versatile and can be effectively catalyzed by a range of acids, including protic acids, Lewis acids, and solid-supported acids.[2]
Reaction Mechanism
The mechanism of the Paal-Knorr furan synthesis is a well-established acid-catalyzed intramolecular condensation. The key steps are as follows:
-
Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,4-dicarbonyl compound by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.
-
Enolization: The second carbonyl group undergoes tautomerization to its enol form.
-
Intramolecular Cyclization: The nucleophilic enol oxygen attacks the activated carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal intermediate.
-
Dehydration: The hemiacetal intermediate is then protonated and subsequently loses a molecule of water to yield the aromatic furan ring.[2]
Catalytic Systems
The choice of catalyst can significantly influence the reaction rate, yield, and overall efficiency of the Paal-Knorr synthesis. A variety of acidic catalysts have been successfully employed.
-
Protic Acids: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[2]
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) can also effectively catalyze the cyclization.
-
Solid Acids: Heterogeneous catalysts, including Amberlyst-15 and Montmorillonite K10 clay, offer advantages in terms of ease of separation and catalyst recycling.
-
Modern Catalysts: More recent developments include the use of ionic liquids, such as 1-butyl-3-methyl-imidazolium hydrogen sulfate ([bmim]HSO₄), which can act as both a catalyst and a solvent, promoting greener reaction conditions.
Quantitative Data on Catalytic Efficiency
The following table summarizes the performance of various catalysts in the Paal-Knorr synthesis of furan derivatives. While specific data for this compound is not extensively tabulated in the literature, the data for the synthesis of 2,5-diphenylfuran from 1,4-diphenylbutane-1,4-dione provides a valuable comparison of catalyst efficacy under different conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Protic Acids | ||||
| H₂SO₄ (conc.) | Neat | 100 | 1 h | ~90 |
| p-TsOH | Toluene | Reflux | 3 h | 85 |
| Lewis Acids | ||||
| ZnCl₂ | Neat | 130-140 | 30 min | 88 |
| TiCl₄ | Toluene | 80 | 1 h | 92 |
| Solid Acids | ||||
| Amberlyst-15 | Toluene | 110 | 6 h | 95 |
| Montmorillonite K10 | Toluene | Reflux | 4 h | 82 |
| Microwave Irradiation | ||||
| p-TsOH (cat.) | Neat | 120 | 5 min | 98 |
Data adapted from a comparative guide on Paal-Knorr furan synthesis for 2,5-diphenylfuran.
Experimental Protocols
General Experimental Workflow
The general workflow for the Paal-Knorr synthesis of this compound involves the preparation of the 1-phenyl-1,4-butanedione precursor, followed by its acid-catalyzed cyclization.
Representative Protocol for Paal-Knorr Furan Synthesis
This protocol is a representative example for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound and should be optimized for the specific synthesis of this compound from 1-phenyl-1,4-butanedione.
Materials:
-
1-Phenyl-1,4-butanedione
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenyl-1,4-butanedione and the chosen anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid, typically 5-10 mol%).
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by distillation.
Characterization of this compound
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.68-7.66 (m, 2H), 7.46 (s, 1H), 7.40-7.35 (m, 2H), 7.26-7.23 (m, 1H), 6.645-6.639 (m, 1H), 6.461-6.457 (m, 1H).
-
LRMS (ESI) [M+H]⁺: Calculated for C₁₀H₉O: 145.1, Found: 145.1.[3]
Alternative Synthetic Routes
While the Paal-Knorr synthesis is a powerful tool, other methods for the synthesis of this compound exist. One notable alternative is the Suzuki-Miyaura cross-coupling reaction between furan-2-ylboronic acid and an aryl halide, which can achieve high yields.[4] Another approach is the Negishi coupling of a furylzinc reagent with an aryl halide.[4]
Conclusion
The Paal-Knorr synthesis remains a highly relevant and practical method for the preparation of this compound and its derivatives. Its versatility in terms of catalyst choice and amenability to modern techniques such as microwave-assisted synthesis makes it an attractive option for both academic research and industrial applications. This guide provides the foundational knowledge and practical considerations necessary for the successful implementation of the Paal-Knorr synthesis of this compound, empowering researchers in the fields of drug discovery and materials science.
References
An In-Depth Technical Guide to the Suzuki-Miyaura Cross-Coupling for 2-Phenylfuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the pharmaceutical and materials science industries due to its broad functional group tolerance and relatively mild reaction conditions. This guide provides a comprehensive technical overview of the application of the Suzuki-Miyaura reaction for the synthesis of 2-phenylfuran, a key structural motif in many biologically active compounds and functional materials.
Core Principles of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction fundamentally involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate in the presence of a base. The reaction is highly valued for its operational simplicity, the commercial availability of a wide array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[1]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) forms a boronate complex, which then transfers the organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Synthesis of this compound: Key Strategies
There are two primary approaches for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction:
-
Route A: The coupling of a 2-halofuran (e.g., 2-bromofuran or 2-iodofuran) with phenylboronic acid.
-
Route B: The coupling of furan-2-boronic acid with a halobenzene (e.g., bromobenzene or iodobenzene).
The choice between these routes often depends on the availability and stability of the starting materials. Furan-2-boronic acid is known to be susceptible to protodeboronation under certain conditions, which can affect reaction yields.[3]
Quantitative Data Presentation
The following tables summarize quantitative data from various Suzuki-Miyaura coupling reactions relevant to the synthesis of this compound. These examples provide insight into the reaction conditions, catalyst systems, and expected yields.
Table 1: Suzuki-Miyaura Coupling of 2-Halofurans with Phenylboronic Acid Derivatives
| Entry | Furan Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 3-5 | ~92 (analogous)[4] |
| 2 | Phenyl 5-bromofuran-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (aq) | Dioxane | 80-100 | - | (protocol)[5] |
| 3 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (3) | - | K₂CO₃ | EtOH/H₂O | 80 | 4 | 97[6] |
| 4 | 2-Bromophenol | Furan-2-boronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | (protocol) |
Table 2: Suzuki-Miyaura Coupling of Furan-2-boronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | XPhos-Pd-G2 (2) | - | K₃PO₄ (aq) | THF | RT | 0.5 | 93 (analogous)[3] |
| 2 | Bromobenzene | PdFe₂O₄ (20 mg) | - | K₂CO₃ | MeOH/H₂O | 100 | 2 | 98[7] |
| 3 | 5-Iodovanillin | Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | (protocol)[8] |
| 4 | Aryl Bromides | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 (analogous)[5] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methodologies and may require optimization for specific substrates and scales.
Protocol 1: Conventional Heating Method
This protocol is a standard approach suitable for a wide range of Suzuki-Miyaura couplings.
Materials:
-
2-Halofuran (e.g., 2-bromofuran) or Furan-2-boronic acid (1.0 mmol)
-
Phenylboronic acid or Halobenzene (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, EtOH/H₂O mixture) (5-10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the 2-halofuran or furan-2-boronic acid, the corresponding coupling partner (phenylboronic acid or halobenzene), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times to establish an inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Microwave-Assisted Method
This protocol offers a more rapid method for the synthesis of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the 2-halofuran or furan-2-boronic acid, the corresponding coupling partner, the palladium catalyst, and the base.
-
Add the anhydrous solvent to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes) with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (steps 7-9).
Mandatory Visualizations
The following diagrams illustrate the core concepts of the Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylfuran is a heterocyclic aromatic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the conjugation of the furan and phenyl rings, govern its reactivity and physical properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and key reactions. The information is presented to be a practical resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research.
Physical Properties
The physical properties of this compound are summarized in the table below. There is a notable discrepancy in the reported melting point of this compound in commercially available data, with some sources indicating a high melting point and others describing it as an oil. However, experimental data from synthetic procedures report the purified compound as a white solid, suggesting that in its pure form, it is a solid at room temperature.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | White solid / Red to dark orange oil | [2],[3],[4] |
| Melting Point | 161 °C (disputed) | [3][5][6] |
| Boiling Point | 222.4 °C at 760 mmHg | [6] |
| Density | 1.048 - 1.083 g/cm³ | [6],[5] |
| Solubility | Slightly soluble in chloroform and DMSO | [6] |
| Refractive Index | 1.539 - 1.592 | [6],[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on both the furan and phenyl rings.
Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.68 - 7.66 | m | 2H | Phenyl H (ortho) |
| 7.46 | s | 1H | Furan H5 |
| 7.40 - 7.35 | m | 2H | Phenyl H (meta) |
| 7.26 - 7.23 | m | 1H | Phenyl H (para) |
| 6.645 - 6.639 | m | 1H | Furan H3 |
| 6.461 - 6.457 | m | 1H | Furan H4 |
| [Source:[2]] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 154.5 | Furan C2 |
| 142.0 | Furan C5 |
| 130.9 | Phenyl C1' |
| 128.7 | Phenyl C3'/C5' |
| 127.5 | Phenyl C4' |
| 123.8 | Phenyl C2'/C6' |
| 111.7 | Furan C4 |
| 106.3 | Furan C3 |
| [Source: Prediction based on similar structures and spectral databases] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | m | Aromatic C-H stretch |
| 1600 - 1450 | m-s | C=C stretching (aromatic rings) |
| 1300 - 1000 | s | C-O stretching (furan ring) |
| 900 - 675 | s | C-H "oop" (aromatic) |
| [Source: General IR correlation tables, specific experimental data not available in detail] |
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of electron-rich aromatic systems. The furan ring is highly activated towards electrophilic substitution, which predominantly occurs at the C5 position due to the directing effect of the phenyl group and the inherent reactivity of the furan α-position.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
Caption: Synthesis of this compound via Negishi-like coupling.
Procedure:
-
To a solution of furan (10.2 g, 0.15 mol) in 100 mL of THF at 0 °C, add 2.5 M n-butyllithium (60 mL, 0.15 mol).
-
Stir the solution for 3 hours.
-
Add the resulting suspension to a solution of zinc chloride (20 g, 0.15 mol) in 100 mL of THF at room temperature and stir for 1 hour.
-
In a separate flask, add bromobenzene (10.5 mL, 0.10 mol) to a solution of tetrakis(triphenylphosphine)palladium(0) (0.57 g, catalytic) in 300 mL of THF.
-
Transfer the furyl zinc solution to the bromobenzene mixture via cannula.
-
Heat the reaction mixture at 50 °C and stir for 24 hours.
-
Cool the reaction and quench with 10% aqueous HCl solution (100 mL).
-
Extract the aqueous layer with ether (2 x 100 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over MgSO₄.
-
Filter and concentrate the solution.
-
Purify the product by distillation at 10 torr (b.p. 94 °C) to yield this compound (12.1 g, 81%).
Electrophilic Substitution Reactions
The furan ring in this compound is highly susceptible to electrophilic attack, primarily at the 5-position.
The Vilsmeier-Haack reaction introduces a formyl group onto the furan ring.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of this compound.
Procedure:
-
To a solution of the this compound (1.0 equiv) in DMF, add phosphorus oxychloride (POCl₃) (1.5 equiv) at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by adding a solution of sodium acetate in water at 0 °C.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Et₂O).
-
Wash the organic layer with brine and dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.[7][8][9]
This reaction introduces an acyl group to the furan ring, typically using an acid anhydride or acyl chloride with a Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation of this compound.
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acylating agent (e.g., acetic anhydride, 1.1 eq).
-
Slowly add a Lewis acid catalyst (e.g., boron trifluoride etherate, 0.1 eq) dropwise.
-
Stir the reaction at 0 °C and monitor its progress.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Remove the solvent and purify the product, typically by vacuum distillation or column chromatography.[10]
Halogenation of this compound is expected to occur readily at the 5-position.
Procedure:
-
Dissolve this compound in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a solution of bromine in the same solvent to the furan solution, maintaining a low temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Quench any excess bromine with a solution of sodium thiosulfate.
-
Work up the reaction mixture by extraction with an organic solvent, followed by washing and drying.
-
Purify the product by recrystallization or chromatography.[11]
Sulfonation of the highly reactive furan ring requires mild reagents to avoid polymerization.
Procedure:
-
Prepare a solution of this compound in an anhydrous solvent.
-
Add a mild sulfonating agent, such as a sulfur trioxide-pyridine or sulfur trioxide-DMF complex.
-
Heat the reaction mixture and stir for several hours.
-
Stop the reaction by adding an alkaline solution (e.g., sodium bicarbonate).
-
Isolate the sulfonated product, often as its salt.[12]
Cycloaddition Reactions
The furan ring in this compound can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes.
Reaction Scheme:
References
- 1. This compound | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 3. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pfigshare-u-files.s3.amazonaws.com [pfigshare-u-files.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Spectroscopic Analysis of 2-Phenylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-phenylfuran, a heterocyclic aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and similar molecules.
Data Presentation
The spectroscopic data for this compound are summarized in the tables below, providing essential values for its structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the detailed structure of organic molecules.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.68-7.66 | m | 2H (Phenyl) |
| 7.46 | s | 1H (Furan) |
| 7.40-7.35 | m | 2H (Phenyl) |
| 7.26-7.23 | m | 1H (Phenyl) |
| 6.645-6.639 | m | 1H (Furan) |
| 6.461-6.457 | m | 1H (Furan) |
| Data sourced from a 400 MHz spectrum in CDCl₃[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C2 (Furan) |
| 142.0 | C5 (Furan) |
| 131.0 | C1' (Phenyl) |
| 128.8 | C3'/C5' (Phenyl) |
| 127.5 | C4' (Phenyl) |
| 124.0 | C2'/C6' (Phenyl) |
| 111.8 | C4 (Furan) |
| 106.0 | C3 (Furan) |
| Note: This data is predicted based on typical chemical shifts for furan and phenyl rings and has not been experimentally verified from the available resources.[2][3][4] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | C=C stretching (Aromatic and Furan rings) |
| 1250-1000 | Strong | C-O-C stretching (Furan ring) |
| 900-675 | Strong | C-H out-of-plane bending (Aromatic) |
| Note: This data is predicted based on characteristic IR absorptions for aromatic and furan-containing compounds.[5][6][7][8][9][10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 145.1 | [M+H]⁺ |
| Data obtained via Low-Resolution Mass Spectrometry (LRMS) with Electrospray Ionization (ESI).[1] A full fragmentation pattern from Electron Ionization (EI) would be expected to show a prominent molecular ion peak at m/z 144, with subsequent fragmentation patterns characteristic of aromatic and furan rings.[11][12][13] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference. The solution should be homogeneous and free of any particulate matter.[14][15]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a spectrometer with a field strength of 400 MHz or higher is recommended. For ¹³C NMR, a frequency of around 100 MHz is common. Standard pulse programs are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[16][17][18]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a translucent disk.[19][20]
-
Data Acquisition: A background spectrum of the empty sample holder (or salt plates/ATR crystal) is recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.[21]
-
Gas Chromatography (GC): A small volume (typically 1 µL) of the sample solution is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms). The column temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase.[22][23][24][25]
-
Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV). The molecule is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.[23][24]
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 2. This compound | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chem.uiowa.edu [chem.uiowa.edu]
- 17. sc.edu [sc.edu]
- 18. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mse.washington.edu [mse.washington.edu]
- 20. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 21. uoguelph.ca [uoguelph.ca]
- 22. shimadzu.com [shimadzu.com]
- 23. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 24. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. library.dphen1.com [library.dphen1.com]
The Rising Therapeutic Potential of 2-Phenylfuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational scaffold in a vast number of biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, 2-phenylfuran derivatives have emerged as a particularly promising class of molecules, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development.
Anticancer Activity: Targeting Cell Proliferation and Survival
Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives against a range of human cancer cell lines.[2][3] A key mechanism underlying this activity is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4][5]
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound and related derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported anticancer activities.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4e) | MCF-7 (Breast) | 1-10 | [6] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4f) | SK-MEL-28 (Melanoma) | 1-10 | [6] |
| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [7] |
| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [7] |
| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 6 | Inhibition of TNF-α formation | 2.3 | [8] |
| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 8 | Inhibition of β-glucuronidase release | 5.0 | [8] |
| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 10 | Inhibition of lysozyme release | 4.6 | [8] |
| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 11a | Inhibition of lysozyme release | 7.1 | [8] |
| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 11a | Inhibition of β-glucuronidase release | 9.5 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure: [7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[9]
Principle: The polymerization of purified tubulin into microtubules causes an increase in turbidity, which can be monitored by measuring the absorbance at 340 nm.
Procedure: [9]
-
Reagent Preparation: Prepare a tubulin polymerization mix on ice containing purified tubulin (e.g., 3 mg/mL), GTP, and a polymerization buffer.
-
Compound Addition: Pipette serial dilutions of the test compounds into a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60 minutes.
-
Data Analysis: The rate of tubulin polymerization is determined from the increase in absorbance over time. The percentage of inhibition is calculated for each compound concentration relative to a vehicle control, and the IC50 value is determined.
Workflow for assessing anticancer activity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
This compound derivatives have also demonstrated significant activity against a variety of microbial pathogens.[10][11] The antimicrobial efficacy is often attributed to the ability of the furan ring to interact with microbial enzymes and disrupt essential cellular processes.[10]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.
| Compound/Derivative | Microorganism | MIC (µM or µg/mL) | Reference |
| Substituted phenylfuranylnicotinamidines (4a-i) | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus megaterium | 10-20 µM | [11] |
| 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2k) | Acinetobacter baumannii | <100 µg/mL | [10] |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 µg/mL | [12] |
| Benzofuran derivative 1 | Escherichia coli | 25 µg/mL | [12] |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 µg/mL | [12] |
| Biphenyl derivative 6i | Methicillin-resistant Staphylococcus aureus | 3.13 µg/mL | |
| Biphenyl derivative 6m | Multidrug-resistant Enterococcus faecalis | 6.25 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12][13]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure: [12]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulation of Key Signaling Pathways
Several furan derivatives have been shown to possess potent anti-inflammatory properties by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[14][15] These pathways play a crucial role in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Quantitative Anti-inflammatory Activity Data
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzofuran derivative 1 | NO Production Inhibition | 17.31 | [12] |
| Benzofuran derivative 3 | NO Production Inhibition | 16.5 | [12] |
| 2-Phenyl-4H-chromen-4-one derivative 8 | NO Production Inhibition | <20 | [15] |
| Heterocyclic/benzofuran hybrid 5d | NO Production Inhibition | 52.23 | [16] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.[1]
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is measured spectrophotometrically.
Procedure: [1]
-
Cell Culture and Treatment: Culture murine macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of the test compounds for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add an equal volume of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of inhibition of NO production is calculated.
Signaling Pathways
Inhibition of the NF-κB signaling pathway.
Inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide underscore their significant potential in oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis of novel derivatives to establish clear structure-activity relationships, the elucidation of precise molecular targets, and in-depth preclinical and clinical evaluation to translate these promising in vitro findings into tangible therapeutic benefits. The continued exploration of this chemical space holds great promise for the discovery of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-(3’,4’,5’-Trimethoxybenzoyl)-3-N,N-Dimethylamino Benzo[b]furan Derivatives as Inhibitors of Tubulin Polymerization [sfera.unife.it]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Involvement of p38 MAPK and ATF-2 signaling pathway in anti-inflammatory effect of a novel compound bis[(5-methyl)2-furyl](4-nitrophenyl)methane on lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylfuran is an aromatic heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with a phenyl group, presents multiple sites for functionalization through electrophilic substitution reactions. Understanding the regioselectivity and reactivity of these reactions is paramount for the rational design and synthesis of novel this compound derivatives with desired pharmacological or material properties.
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, including nitration, halogenation, acylation, and sulfonation. It details the underlying principles governing the regioselectivity of these transformations, provides experimental protocols for key reactions, and presents available quantitative data on isomer distribution.
Core Principles: Reactivity and Regioselectivity
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[1] This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. Electrophilic attack on monosubstituted furans predominantly occurs at the C5 (α) position, as the carbocation intermediate formed is more stabilized by resonance.[2]
In this compound, the phenyl group acts as an electron-donating group through resonance, further activating the furan ring towards electrophilic attack. The primary site of substitution is the C5 position of the furan ring, which is both sterically accessible and electronically favored. Substitution on the phenyl ring is generally not observed under typical electrophilic substitution conditions for the furan ring, highlighting the significantly higher reactivity of the furan moiety.
Key Electrophilic Substitution Reactions of this compound
This section details the major electrophilic substitution reactions of this compound, providing insights into the reaction mechanisms and practical experimental guidance.
Nitration
The nitration of furan and its derivatives requires mild conditions to prevent polymerization and ring-opening side reactions.[3] A common and effective method for the nitration of this compound is the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride.
Reaction Scheme:
References
An In-depth Technical Guide to the Oxidation and Reduction of 2-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylfuran is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its furan ring, substituted with a phenyl group, displays unique reactivity towards both oxidative and reductive transformations, offering pathways to a variety of valuable derivatives. This guide provides a comprehensive overview of the oxidation and reduction reactions of this compound, detailing common reagents, reaction mechanisms, and expected products. The information is supplemented with structured data tables for easy comparison of reaction parameters and detailed experimental protocols for key transformations. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.
Introduction
The chemical modification of this compound is of significant interest in medicinal chemistry and materials science due to the prevalence of furan-containing structures in bioactive molecules and functional materials. The furan moiety can be susceptible to both oxidation, which can lead to ring-opened products or the formation of furanones, and reduction, which can saturate the furan ring to produce dihydro- and tetrahydrofuran derivatives.[1] Understanding and controlling these transformations is crucial for the strategic design and synthesis of novel compounds. This guide will explore the primary methods for the oxidation and reduction of this compound, providing a technical resource for chemists in research and development.
Oxidation of this compound
The oxidation of this compound can proceed via several pathways depending on the oxidant and reaction conditions, leading to a range of products including phenylfuranones and ring-cleaved derivatives.
Oxidation with Permanganate and Chromate Reagents
Strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly employed for the oxidation of furans.[1] In the case of this compound, these reagents can lead to the formation of phenylfuranones. The reaction typically involves the attack of the oxidant on the electron-rich furan ring.
Table 1: Oxidation of this compound with Common Oxidizing Agents
| Oxidizing Agent | Product(s) | Typical Conditions | Yield (%) | Reference |
| Potassium Permanganate (KMnO4) | Phenylfuranones | Aqueous or organic solvent, controlled temperature | Variable | [1] |
| Chromium Trioxide (CrO3) | Phenylfuranones | Pyridine or acetic anhydride, controlled temperature | Variable | [1][2] |
| Singlet Oxygen (¹O₂) | Endoperoxides, subsequent rearrangement products | Photosensitizer (e.g., Rose Bengal), light, solvent (e.g., methanol, CH₂Cl₂) | Variable | [3] |
Experimental Protocol: General Procedure for Oxidation with Chromium Trioxide-Pyridine Complex
Note: Chromium (VI) compounds are toxic and should be handled with appropriate safety precautions.
-
In a round-bottom flask under an inert atmosphere, anhydrous pyridine is cooled in an ice bath.
-
Chromium trioxide is added portion-wise with stirring to form the Sarett or Collins reagent.
-
A solution of this compound in pyridine or dichloromethane is added dropwise to the cooled reagent mixture.
-
The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, typically with water or a dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
This is a general procedure; specific conditions for this compound would require further empirical optimization.
Photooxidation with Singlet Oxygen
The reaction of furans with singlet oxygen, typically generated photochemically, is a well-established method for the synthesis of various oxygenated compounds. This reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which can then rearrange to other products. For substituted furans like this compound, this can be a route to hydroperoxides or other ring-opened species.[3][4]
Caption: Photooxidation of this compound with Singlet Oxygen.
Reduction of this compound
The reduction of this compound can be controlled to achieve either partial reduction to dihydrofuran derivatives or complete saturation to tetrahydrofuran derivatives.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of aromatic systems. Using catalysts such as palladium on carbon (Pd/C), the furan ring of this compound can be reduced. The conditions of the hydrogenation (pressure, temperature, and reaction time) will determine the extent of reduction. Milder conditions may favor the formation of 2-phenyldihydrofuran, while more forcing conditions can lead to 2-phenyltetrahydrofuran.[1]
Table 2: Reduction of this compound
| Reducing Agent/Method | Product(s) | Typical Conditions | Yield (%) | Reference |
| H₂, Palladium on Carbon (Pd/C) | 2-Phenyldihydrofuran, 2-Phenyltetrahydrofuran | H₂ gas (balloon or Parr apparatus), solvent (e.g., EtOH, EtOAc), room temperature | High | [1][5] |
| Birch Reduction (Na or Li in liq. NH₃, ROH) | 2,5-Dihydrofuran derivatives | Liquid ammonia, alkali metal, alcohol (e.g., ethanol, t-butanol) | Variable | [6][7][8][9][10] |
| Diimide (N₂H₂) | Dihydrofuran derivatives | In situ generation (e.g., from hydrazine and an oxidant, or thermal decomposition of azodicarboxylate) | Variable | [11][12] |
Experimental Protocol: Catalytic Hydrogenation of this compound with Pd/C
Note: Palladium on carbon can be pyrophoric, and hydrogen gas is flammable and explosive. Handle with extreme care in a well-ventilated fume hood.
-
To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a round-bottom flask, add a catalytic amount of 10% palladium on carbon.[5]
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) several times.[13]
-
A balloon filled with hydrogen gas is attached to the flask, and the reaction mixture is stirred vigorously at room temperature.[13]
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the hydrogen source is removed, and the flask is purged with an inert gas.
-
The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the solvent.[13]
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified if necessary.
Caption: Experimental Workflow for Catalytic Hydrogenation.
Birch Reduction
The Birch reduction, which employs an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings.[6][7][8][9][10] When applied to furan derivatives, it can lead to the formation of 2,5-dihydrofurans. This method offers a different selectivity compared to catalytic hydrogenation.
Caption: Mechanism of the Birch Reduction of this compound.
Diimide Reduction
Diimide (N₂H₂) is a mild and selective reducing agent that can be generated in situ. It is known to reduce non-polar carbon-carbon double and triple bonds via a syn-addition of hydrogen.[11] This method can be an alternative to catalytic hydrogenation, especially when other functional groups sensitive to hydrogenation are present.
Conclusion
The oxidation and reduction of this compound provide access to a diverse range of chemical structures with potential applications in various fields of chemical research. The choice of reagent and reaction conditions allows for selective transformations of the furan ring. While general methodologies for the oxidation and reduction of furans are well-documented, specific, high-yielding protocols for this compound often require careful optimization. This guide has summarized the key approaches and provided foundational experimental details to aid researchers in the synthesis of novel this compound derivatives. Further investigation into more selective and sustainable catalytic methods for these transformations remains an active area of research.
References
- 1. This compound Research Chemical|Reagent [benchchem.com]
- 2. Chromium Trioxide [organic-chemistry.org]
- 3. Photosensitized oxidation of furans. Part 2. Comparison between triplet and singlet molecular oxygen oxidation of methyl 2-methyl-5-phenylfuran-3-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. Reduction [users.ox.ac.uk]
- 7. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. byjus.com [byjus.com]
- 10. Birch reduction - Wikipedia [en.wikipedia.org]
- 11. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. sarponggroup.com [sarponggroup.com]
2-Phenylfuran: A Comprehensive Technical Guide to Safety, Handling, and Material Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 2-Phenylfuran (CAS No. 17113-33-6), a heterocyclic aromatic compound with applications in organic synthesis, catalysis, and medicinal chemistry.[1] This guide is intended for professionals in research and drug development and focuses on critical safety, handling, and material safety data sheet (MSDS) information to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature, consisting of a furan ring substituted with a phenyl group at the second position.[1] Its unique electronic and steric characteristics make it a versatile building block in various chemical syntheses.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Melting Point | 161 °C | [3][4] |
| Boiling Point | 222.4 °C at 760 mmHg | [3] |
| Density | 1.048 g/cm³ | [3] |
| Flash Point | 86.4 °C | [3] |
| Vapor Pressure | 0.151 mmHg at 25°C | [3] |
| Solubility | Slightly soluble in Chloroform and DMSO | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3][5] |
| Appearance | Crystalline solid | [1] |
Hazard Identification and Safety Precautions
While specific GHS classification and pictograms for this compound are not consistently available across all sources, general safety precautions for similar furan derivatives and related chemicals should be strictly followed. Furan derivatives can be harmful and irritants.[6] Some furan derivatives are known to cause a range of adverse health effects, including nausea, skin disorders, and damage to the liver, kidneys, and lungs.[7]
General Precautions:
-
Avoid contact with skin and eyes.[8]
-
Avoid the formation of dust and aerosols.[8]
-
Ensure adequate ventilation at all times.[8]
-
Obtain special instructions before use.[8]
-
Do not breathe vapors, mist, or gas.[8]
Logical Relationship of Safety Precautions
Caption: Logical workflow for mitigating risks associated with this compound.
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8] For tasks with a potential for splashing, a face shield and a butyl rubber or neoprene apron should be worn.[6]
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Use non-sparking tools and ground all equipment when handling, as vapors may form explosive mixtures with air.[9]
-
Avoid generating dust.[8]
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as oxidizing agents and strong acids or bases.[6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, prompt and appropriate action is essential.
Accidental Release Measures:
-
Small Spills: Absorb the material with an inert absorbent, such as vermiculite or paper towels.[6] Do not dry sweep solid spills.[6] Collect the material in a sealed container for disposal.[6]
-
Large Spills: Evacuate the area immediately and contact the appropriate emergency response team.[6]
-
Remove all sources of ignition.[9]
-
Use personal protective equipment during cleanup.[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: Vapors are heavier than air and may spread along floors, posing a flashback risk.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]
Toxicological Information
Specific toxicological data for this compound is limited. However, information on related furan derivatives provides some insight into its potential hazards. Furan and its derivatives are of toxicological concern, with some showing hepatocarcinogenicity in rodents.[10] For instance, 2-methylfuran has been shown to cause liver damage in animal studies.[7][10]
The mechanism of action for the biological activity of this compound can involve the disruption of bacterial cell membranes and inhibition of essential enzymes in antimicrobial applications.[1] In anticancer research, derivatives of this compound may induce apoptosis in cancer cells by targeting specific signaling pathways.[1]
Potential Signaling Pathway for Furan-Derivative Induced Apoptosis
Caption: A potential mechanism for this compound derivative-induced apoptosis in cancer cells.
Experimental Protocols
Standard Workflow for Safe Handling of this compound
The following experimental workflow outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Standard experimental workflow for handling this compound.
Reactivity Profile
This compound can undergo several types of chemical reactions:
| Reaction Type | Description |
| Oxidation | Can be oxidized to form phenylfuranones using common oxidizing agents like potassium permanganate.[1] |
| Reduction | Can be reduced to yield dihydro derivatives, typically through catalytic hydrogenation.[1] |
| Electrophilic Substitution | The furan ring can undergo electrophilic substitution, such as nitration.[1] |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
This guide is intended to provide comprehensive safety and handling information for this compound. It is not exhaustive and should be used in conjunction with a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.
References
- 1. This compound Research Chemical|Reagent [benchchem.com]
- 2. This compound | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-PHENYL-FURAN CAS#: 17113-33-6 [m.chemicalbook.com]
- 5. 17113-33-6|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 2-phenyl-tetrahydrofuran Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Phenylfuran as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylfuran is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties make it an attractive starting material for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry. The furan moiety can participate in various cycloaddition reactions, and the phenyl group provides a site for further functionalization, opening avenues for the synthesis of novel scaffolds for drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, with a focus on its application in the development of potential therapeutic agents.
Chemical Properties and Reactivity
This compound is a stable, crystalline solid at room temperature. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the 5-position. It can also act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings. The phenyl substituent influences the reactivity of the furan ring and offers a handle for modifications through standard aromatic chemistry.
Applications in Organic Synthesis
Diels-Alder Reactions for the Synthesis of Substituted Aromatics
This compound can serve as a diene in Diels-Alder reactions with various dienophiles to construct highly functionalized aromatic compounds. A notable application is the reaction with acetylenic dienophiles to generate substituted benzene derivatives.
Experimental Protocol: Synthesis of 2-Phenyl-5-hydroxybenzoate Derivative via Diels-Alder Reaction
This protocol describes the aluminum chloride-promoted Diels-Alder reaction of this compound with ethyl propiolate.
Materials:
-
This compound
-
Ethyl propiolate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium Hydroxide (NaOH) solution
-
Ether
-
Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (532 mg) in dichloromethane (14 ml).
-
To this suspension, add ethyl propiolate (392 mg).
-
In a separate flask, dissolve this compound (576 mg) in dichloromethane (6 ml).
-
Slowly add the this compound solution to the AlCl₃/ethyl propiolate mixture at room temperature (approximately 20°C) with vigorous stirring. The final concentration of each reagent will be approximately 0.2 M.
-
Allow the reaction mixture, which will turn dark red, to stir at room temperature for 30 minutes, with occasional shaking.
-
After 30 minutes, quench the reaction by carefully adding cold water and shake the mixture vigorously.
-
Separate the organic layer.
-
Extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ether and extract with a 5% NaOH solution to isolate the phenolic product. Acidification of the aqueous layer will precipitate the desired 2-phenyl-5-hydroxybenzoate derivative, which can be further purified by recrystallization or column chromatography.
| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |
| This compound | 144.17 | 576 | 4.0 |
| Ethyl propiolate | 98.09 | 392 | 4.0 |
| AlCl₃ | 133.34 | 532 | 4.0 |
| Product | Yield (%) | Reference |
| 2-Phenyl-5-hydroxybenzoate derivative | 8% (for the analogous 3-phenyl-4-hydroxybenzoate) | [1] |
Note: The cited reference reports the formation of a mixture of products. The provided yield is for a specific isomer.
Synthesis of Nitrogen-Containing Heterocycles
The furan ring of this compound can be a precursor to nitrogen-containing heterocycles through ring-opening and subsequent cyclization reactions. This strategy is particularly useful for accessing substituted pyridines and anilines, which are prevalent scaffolds in pharmaceuticals.
Conceptual Workflow for Pyridine Synthesis:
A potential synthetic route to substituted pyridines involves a Diels-Alder reaction of this compound with a suitable dienophile, followed by ring-opening and subsequent cyclization with an ammonia source.
References
Application of 2-Phenylfuran in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-phenylfuran moiety, which combines the furan ring with a phenyl group, presents a versatile and promising starting point for the design and development of novel therapeutic agents. The phenyl group offers a site for various substitutions to modulate the compound's steric and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile. This document provides an overview of the potential applications of this compound in medicinal chemistry, supported by data from structurally related compounds, and includes detailed experimental protocols for its synthesis and biological evaluation.
Synthesis of this compound
A common method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction.
Protocol 1: Synthesis of this compound
Materials:
-
Furan
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc Chloride (ZnCl₂)
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
10% Aqueous Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Ether
Procedure:
-
To a solution of furan (0.15 mol) in 100 mL of THF at 0°C, add 2.5 M n-butyllithium (0.15 mol).
-
Stir the solution for 3 hours.
-
Add the resulting suspension to a solution of zinc chloride (0.15 mol) in 100 mL of THF at room temperature and stir for 1 hour.
-
In a separate flask, add bromobenzene (0.10 mol) to a solution of tetrakis(triphenylphosphine)palladium(0) (catalytic amount, e.g., 0.57 g) in 300 mL of THF.
-
Transfer the furyl zinc solution to the bromobenzene-palladium catalyst mixture via cannula.
-
Heat the reaction mixture at 50°C and stir for 24 hours.
-
Cool the reaction and quench with 100 mL of 10% aqueous HCl solution.
-
Extract the aqueous layer with ether (2 x 100 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation (b.p. 94°C at 10 torr) to yield this compound.[1]
Potential Therapeutic Applications and Quantitative Data
Anticancer Activity
Furan and benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism for some furan-containing compounds involves the modulation of key signaling pathways like PI3K/Akt, which are crucial for cell proliferation and survival.
Table 1: Representative IC₅₀ Values of Furan and Benzofuran Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran derivative | HeLa (Cervical Cancer) | 25 | [2] |
| 2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran derivative | K562 (Leukemia) | 30 | [2] |
| 2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran derivative | MOLT-4 (Leukemia) | 180 | [2] |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa (Cervical Cancer) | 85 | [2] |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | K562 (Leukemia) | 60 | [2] |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | MOLT-4 (Leukemia) | 70 | [2] |
| Phenyl 5-bromofuran-2-carboxylate analogue | A549 (Lung Cancer) | 1.48 | [1] |
Anti-inflammatory Activity
Certain furan derivatives exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). The underlying mechanism is often associated with the inhibition of enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways like NF-κB and MAPK.[3]
Table 2: Representative IC₅₀ Values of Furan and Benzofuran Derivatives for Anti-inflammatory Markers
| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Reference |
| Benzofuran derivative from Penicillium crustosum | NO Production in RAW 264.7 cells | 17.3 | [4] |
| Aza-benzofuran derivative from Penicillium crustosum | NO Production in RAW 264.7 cells | 16.5 | [4] |
| Fluorinated Benzofuran derivative | IL-6 Secretion | 1.2 - 9.04 | [5] |
| Fluorinated Benzofuran derivative | NO Production | 2.4 - 5.2 | [5] |
| Fluorinated Benzofuran derivative | PGE₂ Production | 1.1 - 20.5 | [5] |
Antimicrobial Activity
The furan scaffold is present in several antimicrobial agents. Derivatives of this compound have shown activity against a range of bacterial and fungal pathogens.
Table 3: Representative Minimum Inhibitory Concentration (MIC) of Substituted Phenylfuran Derivatives
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Substituted Phenylfuranylnicotinamidine (4a) | Staphylococcus aureus | 10 | [6][7] |
| Substituted Phenylfuranylnicotinamidine (4b) | Staphylococcus aureus | 10 | [6][7] |
| Substituted Phenylfuranylnicotinamidine (4a) | Pseudomonas aeruginosa | 10 | [6] |
| Substituted Phenylfuranylnicotinamidine (4b) | Escherichia coli | 10 | [6] |
Experimental Protocols
The following are detailed protocols for the key biological assays relevant to the evaluation of this compound derivatives.
Protocol 2: MTT Assay for Cytotoxicity
This assay determines the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.[8]
Protocol 3: Nitric Oxide (NO) Production Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivative (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-stimulated control.[9]
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound derivative (dissolved in a suitable solvent)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathways and Logical Relationships
The biological activities of this compound derivatives are likely mediated through the modulation of various signaling pathways. Based on studies of related furan-containing compounds, the following pathways are of interest for investigation.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.
Caption: NF-κB inflammatory pathway and potential modulation by this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities, as suggested by structurally related compounds, make it an attractive area for further research. The provided protocols offer a robust framework for the synthesis and comprehensive biological evaluation of new this compound derivatives. Future studies should focus on establishing a clear structure-activity relationship (SAR) to optimize the potency and selectivity of these compounds for various therapeutic targets.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Cationic Arylfurans and Their Isosteres: Synthesis and Biological Importance | Semantic Scholar [semanticscholar.org]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijabbr.com [ijabbr.com]
- 9. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 2-Furylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-furylboronic acid with various organic halides. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, which is particularly valuable in the field of drug discovery and development.[1][2][3] The furan moiety is a key structural motif in many biologically active compounds, and 2-furylboronic acid serves as a versatile building block for its introduction.[1][4]
Core Concepts
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (in this case, 2-furylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2][5] The reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[6]
Key Reaction Components
-
2-Furylboronic Acid: A versatile organoboron compound that serves as the source of the furan ring.[4] It is a white to slightly yellow crystalline powder.[4]
-
Organic Halide/Triflate: The coupling partner for the 2-furylboronic acid. The reactivity of the leaving group generally follows the trend: I > Br > OTf >> Cl.[2][7]
-
Palladium Catalyst: The heart of the reaction, facilitating the catalytic cycle. Common catalyst precursors include Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃.[8][9][10] The choice of ligand is crucial for catalyst activity and stability.
-
Base: Essential for the activation of the boronic acid and to facilitate the transmetalation step.[11] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
-
Solvent: A suitable solvent is required to dissolve the reactants and facilitate the reaction. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and mixtures with water.
Experimental Protocols
Below are generalized and specific protocols for the Suzuki coupling of 2-furylboronic acid.
General Protocol for Suzuki Coupling of 2-Furylboronic Acid with an Aryl Bromide
This protocol is a generalized procedure that can be adapted for various aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Furylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, SPhos) (if not using a pre-formed catalyst complex)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous solvent system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 2-furylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Add the palladium catalyst (0.01-0.05 mmol) and ligand (if required) to the flask. Under a positive flow of the inert gas, add the anhydrous and degassed solvent (5-10 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 15 minutes to ensure proper mixing. Heat the reaction to the desired temperature (typically 80-120 °C) and maintain for the required time (typically 2-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylfuran.
-
Specific Protocol: Synthesis of 2-(Furan-2-yl)phenol
This protocol details the synthesis of 2-(furan-2-yl)phenol via the Suzuki-Miyaura cross-coupling of 2-bromophenol and furan-2-boronic acid.[6]
Materials:
-
2-Bromophenol (1.0 mmol, 173 mg)
-
Furan-2-boronic acid (1.2 mmol, 134 mg)[6]
-
Potassium carbonate (2.0 mmol, 276 mg)[6]
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)[6]
-
Triphenylphosphine (0.08 mmol, 21 mg)[6]
-
Anhydrous 1,4-dioxane (5 mL)[6]
-
Degassed water (1 mL)[6]
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromophenol, furan-2-boronic acid, and potassium carbonate.[6]
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.[6]
-
Catalyst and Solvent Addition: Add palladium(II) acetate and triphenylphosphine to the flask.[6] Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.[6]
-
Reaction Execution: Stir the mixture vigorously at room temperature for 15 minutes.[6] Heat the reaction mixture to 90 °C and maintain this temperature for 12 hours.[6]
-
Workup and Purification:
-
Upon completion (monitored by TLC), cool the reaction to room temperature.[6]
-
Dilute with ethyl acetate (20 mL) and water (10 mL).[6]
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate (10 mL each).[6]
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solvent.
-
Purify the residue by column chromatography to yield 2-(furan-2-yl)phenol.
-
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions for the Suzuki coupling of furan derivatives with aryl halides, providing a basis for comparison and optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | Generic optimized conditions |
| 2 | 2-Bromophenol | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 | [6] |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | RuPhos (3) | KF | Dioxane | 100 | 18 | 74 | [8][12] |
| 4 | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | KF | Dioxane | 100 | 18 | 82 | [8][12] |
| 5 | Aryl Chlorides | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | RT | 12-24 | Varies | [10] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
This diagram outlines the typical workflow for performing a Suzuki coupling reaction in a research setting.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes and Protocols for 2-Phenylfuran Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-phenylfuran derivatives in materials science, with a focus on their synthesis, characterization, and integration into organic electronic devices. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this promising area.
Introduction to this compound Derivatives in Materials Science
This compound, a heterocyclic aromatic compound, and its derivatives are emerging as versatile building blocks for advanced materials. The unique electronic and structural properties of the this compound moiety, arising from the combination of the electron-rich furan ring and the tunable phenyl group, make these compounds attractive for a range of applications, particularly in organic electronics. The furan ring's lower resonance energy compared to thiophene can lead to materials with distinct electronic and photophysical properties. Furthermore, the potential for sourcing furan-based compounds from renewable biomass resources adds to their appeal for developing sustainable technologies.[1]
Applications of this compound derivatives in materials science are primarily centered on:
-
Organic Light-Emitting Diodes (OLEDs): As components of hole-transporting layers (HTLs), electron-transporting layers (ETLs), or as part of the emissive layer, contributing to the overall efficiency and stability of the device.
-
Organic Photovoltaics (OPVs): Incorporated into conjugated polymers that serve as the active layer in solar cells, influencing their light absorption and charge transport properties.[1]
-
Conducting Polymers: As monomers for the synthesis of novel conducting polymers with tailored electronic and physical properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction allows for the formation of a carbon-carbon bond between the furan ring and the phenyl group with high efficiency and functional group tolerance.[2]
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling for this compound Synthesis
This protocol describes the synthesis of this compound from 2-bromofuran and phenylboronic acid.
Materials:
-
2-Bromofuran
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure: [2]
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromofuran (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
To the flask, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Under a positive flow of the inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C using a heating mantle or an oil bath.
-
Maintain this temperature and stir the mixture for 12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Table 1: Representative Suzuki-Miyaura Reaction Conditions and Yields for 2-Aryl-benzo[b]furan Synthesis [3]
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| 3 | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 |
| 4 | Pd(II) complex (3) | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 88 |
| 5 | Pd(II) complex (3) | Na₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 75 |
Note: This data is for the synthesis of 2-aryl-benzo[b]furans, a related class of compounds, and serves to illustrate the impact of different catalysts and bases on the reaction yield.[3]
Application in Organic Light-Emitting Diodes (OLEDs)
While specific data for simple this compound derivatives in OLEDs is limited in readily available literature, the broader class of furan-containing materials has shown promise. Fused polycyclic furans, for instance, have been utilized as high-performance hole-transporting materials.[4] The principles of OLED fabrication are general and can be adapted for novel this compound-based materials.
General Experimental Protocol: Fabrication of a Multilayer OLED
This protocol outlines the fabrication of a standard multilayer OLED using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water
-
Acetone
-
Isopropanol
-
Hole-Injection Layer (HIL) material (e.g., MoO₃)
-
Hole-Transporting Layer (HTL) material (e.g., a this compound derivative, or a standard material like NPB)
-
Emissive Layer (EML) host and dopant materials
-
Electron-Transporting Layer (ETL) material (e.g., Alq₃)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function and enhance hole injection.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 1 x 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially onto the ITO anode without breaking the vacuum. A typical device architecture is as follows:
-
HIL: Deposit a thin layer (e.g., 5-10 nm) of the HIL material.
-
HTL: Deposit the hole-transporting material (e.g., 30-50 nm).
-
EML: Co-evaporate the host and dopant materials to form the emissive layer (e.g., 20-30 nm).
-
ETL: Deposit the electron-transporting material (e.g., 20-40 nm).
-
EIL: Deposit a thin layer (e.g., 1 nm) of the EIL material.
-
Cathode: Deposit the metal cathode (e.g., 100 nm of Al).
-
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the collected data.
-
Table 2: Performance of a Blue OLED using a Pyrene-Benzimidazole Derivative Emitter [5]
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 4.3 (±0.3)% |
| Luminance at 5.5 V | 100 (±6) cd m⁻² |
| Maximum Luminance | 290 (±10) cd m⁻² at 7.5 V |
| CIE Coordinates | (0.1482, 0.1300) |
Note: This table presents data for a non-doped OLED with a different emitter to illustrate typical performance metrics.[5]
Application in Conjugated Polymers for Organic Photovoltaics (OPVs)
Furan-based conjugated polymers are being explored as donor materials in bulk heterojunction (BHJ) organic solar cells. The replacement of thiophene with furan in the polymer backbone can influence the electronic energy levels, absorption spectra, and ultimately the photovoltaic performance of the resulting devices.[6]
General Experimental Protocol: Fabrication of a BHJ Organic Solar Cell
This protocol describes the fabrication of a conventional BHJ solar cell.
Materials:
-
ITO-coated glass substrates
-
Hole-transporting layer material (e.g., PEDOT:PSS)
-
Active layer materials: a this compound-containing donor polymer and an acceptor material (e.g., PC₇₁BM)
-
Solvent for the active layer (e.g., chlorobenzene, o-dichlorobenzene)
-
Electron-transporting/cathode buffer layer material (e.g., Ca, LiF)
-
Metal for cathode (e.g., Aluminum)
Procedure:
-
Substrate Preparation:
-
Clean and pattern the ITO-coated glass substrates as described for OLED fabrication.
-
-
Layer Deposition:
-
HTL: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal.
-
Active Layer:
-
Prepare a solution of the donor polymer and the acceptor material in a suitable organic solvent.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer in an inert atmosphere.
-
Anneal the active layer to optimize its morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator.
-
Deposit the cathode buffer layer (if used) and the metal cathode.
-
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the external quantum efficiency (EQE) spectrum.
-
Table 3: Photovoltaic Performance of Copolymers based on Benzodithiophene (BDT) and Benzodifuran (BDF) Units [6]
| Polymer | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| PBDTT-BT | 0.76 | 4.96 | 0.49 | 1.85 |
| PBDTF-BT | 0.74 | 7.91 | 0.49 | 2.88 |
| PBDFT-BT | 0.84 | 9.78 | 0.54 | 4.42 |
| PBDFF-BT | 0.79 | 6.55 | 0.50 | 2.60 |
Note: This table shows that replacing thiophene with furan in the polymer backbone significantly impacts the photovoltaic properties.[6]
Visualizations of Experimental Workflows
Synthesis of this compound via Suzuki Coupling
Caption: Workflow for the synthesis of this compound.
Fabrication of a Multilayer OLED
Caption: Workflow for the fabrication of a multilayer OLED.
References
- 1. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Conjugated Polymers-Based Ternary Hybrid toward Unique Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Furans from 2-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 2,5-disubstituted furans, utilizing 2-phenylfuran as a versatile starting material. The furan scaffold is a prominent feature in numerous pharmaceuticals and biologically active compounds, making the development of efficient synthetic routes to novel furan derivatives a critical endeavor in medicinal chemistry and materials science. Two primary strategies for the C5-functionalization of this compound are presented: a direct palladium-catalyzed C-H arylation and a two-step sequence involving C5-bromination followed by a Suzuki-Miyaura cross-coupling reaction.
Introduction
2,5-Disubstituted furans are a significant class of heterocyclic compounds with a broad spectrum of applications, ranging from pharmaceuticals to organic electronics. The ability to selectively introduce substituents at the C5 position of a pre-existing this compound ring offers a convergent and flexible approach to a diverse array of target molecules. This document outlines two effective methods to achieve this transformation, providing detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the practical application of these synthetic strategies.
Strategy 1: Direct C-H Arylation of this compound
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalization of the starting material. In this approach, the C5-proton of this compound is directly replaced with an aryl group from an aryl halide coupling partner, catalyzed by a palladium complex.
Reaction Principle
The generally accepted mechanism for the palladium-catalyzed direct C-H arylation involves a catalytic cycle that includes oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a concerted metalation-deprotonation (CMD) or a similar C-H activation step at the electron-rich C5 position of the furan ring. Subsequent reductive elimination furnishes the 2,5-disubstituted furan and regenerates the active Pd(0) catalyst.
Experimental Protocol: General Procedure for Direct C5-Arylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand like P(o-tolyl)₃ or a specific ligand mentioned in a relevant procedure)
-
Base (e.g., potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-dimethylacetamide (DMAc) or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or a similar reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), the appropriate ligand (if required, typically in a 1:2 Pd/ligand ratio), and the base (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (3-5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-phenylfuran.
Quantitative Data Summary
The following table summarizes representative yields for the direct C-H arylation of furan derivatives with various aryl halides. While specific data for this compound is limited in the literature, these examples provide a good indication of the reaction's scope.[1][2]
| Entry | Furan Substrate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-n-Butylfuran | 4-Bromobenzonitrile | Pd/Tedicyp (0.4) | KOAc | DMAc | 150 | 90 |
| 2 | 2-n-Butylfuran | Methyl 4-bromobenzoate | Pd/Tedicyp (0.4) | KOAc | DMAc | 150 | 92 |
| 3 | 2-n-Butylfuran | 3-Bromopyridine | Pd/Tedicyp (0.4) | KOAc | DMAc | 150 | 87 |
| 4 | 2-Methylfuran-3-carboxylate | Iodobenzene | Pd/Tedicyp (0.01) | KOAc | DMAc | 150 | 87 |
Strategy 2: Two-Step Synthesis via Bromination and Suzuki-Miyaura Coupling
This classical and robust two-step approach involves the initial selective bromination of this compound at the C5 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid.
Reaction Workflow
References
Application Notes and Protocols: Diels-Alder Reactions of 2-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. When employing heterocyclic dienes such as 2-phenylfuran, this [4+2] cycloaddition opens pathways to a diverse array of oxabicyclo[2.2.1]heptene derivatives. These scaffolds are of significant interest to the pharmaceutical and material science industries due to their rigid, three-dimensional structures and the potential for a variety of functional group transformations. The phenyl substituent at the 2-position of the furan ring influences the electronics and stereoselectivity of the cycloaddition, making it a versatile building block for creating complex molecular architectures.
These application notes provide an overview of the Diels-Alder reactions of this compound with various dienophiles, detailing experimental protocols and summarizing key reaction data. The resulting cycloadducts serve as valuable intermediates in the synthesis of novel therapeutic agents and functional materials. The retro-Diels-Alder reaction of these adducts also finds utility in drug delivery systems, allowing for a controlled release of therapeutic cargo.[1][2]
General Reaction Mechanism
The Diels-Alder reaction of this compound with a dienophile proceeds through a concerted [4+2] cycloaddition mechanism. The phenyl group, being an electron-donating group, can increase the Highest Occupied Molecular Orbital (HOMO) energy of the furan, thereby enhancing its reactivity towards electron-poor dienophiles. The reaction typically yields a mixture of endo and exo diastereomers.
Caption: General mechanism of the Diels-Alder reaction with this compound.
Stereoselectivity: Endo vs. Exo Product Formation
A key consideration in the Diels-Alder reaction of cyclic dienes is the stereoselectivity, leading to either the endo or exo adduct. The "Alder Rule" suggests that for many Diels-Alder reactions, the endo product is the kinetically favored product due to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance.[3][4][5][6]
For furan derivatives, the endo/exo selectivity is often subject to the reversibility of the reaction. While the endo adduct may form faster, a retro-Diels-Alder reaction followed by cycloaddition to the more stable exo product can lead to its predominance under thermodynamic control (e.g., longer reaction times or higher temperatures).[4]
Caption: Logical relationship governing endo vs. exo product formation.
Applications in Drug Development
The oxabicyclo[2.2.1]heptene core structure derived from the Diels-Alder reaction of furans is a key building block in medicinal chemistry.[7][8] These rigid scaffolds can be used to present pharmacophoric groups in a well-defined spatial orientation, which is advantageous for receptor binding. Furthermore, the oxygen bridge can be manipulated to synthesize a variety of carbocyclic and heterocyclic compounds. The resulting derivatives have shown a range of biological activities, including antimicrobial and antioxidant properties.[8] The reversibility of the furan-maleimide Diels-Alder reaction is also being explored for the development of stimuli-responsive drug delivery systems, where a therapeutic can be released from a carrier molecule via a retro-Diels-Alder reaction under specific physiological conditions.[1][2]
Experimental Protocols and Data
Reaction with Maleic Anhydride
The reaction of this compound with maleic anhydride is a classic example of a Diels-Alder cycloaddition. The reaction typically favors the formation of the exo adduct under thermodynamic control.[4][9][10][11]
Table 1: Reaction of this compound with Maleic Anhydride
| Entry | Solvent | Temperature (°C) | Time | Product Ratio (Exo:Endo) | Yield (%) | Reference |
| 1 | Tetrahydrofuran (THF) | Room Temp. | 24-48 h | Predominantly Exo | ~70-80 | [10][12] |
| 2 | Diethyl Ether | Room Temp. | 24 h | Predominantly Exo | Not Reported | [11] |
| 3 | Solvent-free | Not specified | Not specified | Exo and Endo isolated | Not Reported | [13] |
Protocol: Synthesis of exo-4-Phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
Caption: Experimental workflow for the reaction with maleic anhydride.
Detailed Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in a minimal amount of tetrahydrofuran (THF) at room temperature.
-
Addition of Diene: To the stirred solution, add this compound (1.05 eq) dropwise.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to induce crystallization of the product. Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold THF. Dry the product under vacuum to obtain the exo-adduct. Further purification can be achieved by recrystallization.
Reaction with N-Phenylmaleimide
The reaction with N-phenylmaleimide often provides a mixture of endo and exo adducts, with the ratio being dependent on the reaction conditions.
Table 2: Reaction of this compound with N-Phenylmaleimide
| Entry | Solvent | Temperature (°C) | Time | Product Ratio (Exo:Endo) | Yield (%) | Reference |
| 1 | Neat | Room Temp. | 1 week | Mixture | Not Reported | [3] |
| 2 | Chloroform | Not specified | Not specified | Not Reported | Not Reported | [14] |
| 3 | Acetonitrile | Not specified | Not specified | Not Reported | Not Reported | [14] |
Protocol: Synthesis of 4-Phenyl-2-phenyl-3a,4,7,7a-tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione
Detailed Methodology:
-
Reaction Setup: In a sealed tube, combine this compound (1.1 eq) and N-phenylmaleimide (1.0 eq).
-
Reaction: Heat the mixture in an oil bath at 80 °C for 16-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dissolve the crude product in a minimal amount of dichloromethane. Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the endo and exo isomers.
Reaction with Acetylenic Dienophiles
Acetylenic dienophiles, such as dimethyl acetylenedicarboxylate (DMAD), react with this compound to yield highly functionalized oxabicyclic adducts. These reactions can sometimes be catalyzed by Lewis acids.
Table 3: Reaction of this compound with Acetylenic Dienophiles
| Entry | Dienophile | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | Ethyl propiolate | AlCl₃ | CH₂Cl₂ | Room Temp., 30 min | Rearranged phenolic product | 48 | Not applicable |
| 2 | DMAD | None | Toluene | Thermal | [8+2] Isomer | Not Reported | [14] |
| 3 | DMAD | None | Not specified | Not specified | 1:1 Adduct | Not Reported | [15] |
Protocol: Reaction of this compound with Dimethyl Acetylenedicarboxylate (DMAD)
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Addition of Dienophile: Add dimethyl acetylenedicarboxylate (1.2 eq) to the solution.
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired cycloadduct.
Conclusion
The Diels-Alder reaction of this compound is a versatile and efficient method for the synthesis of complex oxabicyclo[2.2.1]heptene derivatives. By carefully selecting the dienophile and controlling the reaction conditions, researchers can influence the stereochemical outcome and achieve good yields of the desired cycloadducts. These products serve as valuable intermediates for the development of new pharmaceuticals and advanced materials. The protocols and data presented herein provide a solid foundation for further exploration and application of these powerful synthetic transformations.
References
- 1. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemconnections.org [chemconnections.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. studylib.net [studylib.net]
- 11. ochemonline.wordpress.com [ochemonline.wordpress.com]
- 12. docsity.com [docsity.com]
- 13. Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product - American Chemical Society [acs.digitellinc.com]
- 14. Cycloaddition Reaction of Vinylphenylfurans and Dimethyl Acetylenedicarboxylate to [8 + 2] Isomers via Tandem [4 + 2]/Diradical Alkene-Alkene Coupling/[1,3]-H Shift Reactions: Experimental Exploration and DFT Understanding of Reaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies in furan chemistry. Part V. The Diels–Alder adducts of 2,2′-bifuryl and dimethyl acetylenedicarboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Characterization of 2-Phenylfuran: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 2-Phenylfuran, a heterocyclic aromatic compound of interest in organic synthesis and medicinal chemistry. The following sections outline the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides information on the retention time of the compound and its mass spectrum, which is a molecular fingerprint.
Quantitative Data
| Parameter | Value |
| Retention Time | Dependent on GC column and temperature program |
| Molecular Ion (M+) | m/z 144 |
| Major Fragment Ions (m/z) | 115, 89, 63 |
Experimental Protocol
Sample Preparation:
-
Dissolve a small amount of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[1]
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).
-
For complex matrices, a headspace solid-phase microextraction (HS-SPME) can be employed for sample cleanup and concentration.[2][3]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compound analysis (e.g., a phenyl arylene polymer-coated column like a DB-5MS).[3]
-
Mass Spectrometer: Capable of electron ionization (EI) and with a mass analyzer such as a quadrupole.
GC-MS Parameters:
| Parameter | Recommended Setting |
| Injection Mode | Split or Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column Flow Rate | 1.0 - 1.5 mL/min[4] |
| Oven Temperature Program | Initial temperature of 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.[3] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[5] |
| Mass Range | m/z 35-350[5] |
Data Analysis: The resulting chromatogram will show a peak at the retention time of this compound. The mass spectrum of this peak should be compared with a reference spectrum or interpreted based on known fragmentation patterns of aromatic and furan-containing compounds. The fragmentation of this compound under electron ionization is primarily driven by the stability of the aromatic rings.[5]
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.[6]
Quantitative Data
| Parameter | Value |
| Retention Time | Dependent on column, mobile phase, and flow rate. |
| Column Type | C18 (Reversed-Phase)[7][8][9] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient[6][8] |
| Detection Wavelength | ~254 nm[8] |
Experimental Protocol
Sample Preparation:
-
Dissolve the this compound sample in a solvent that is miscible with the mobile phase, such as acetonitrile or methanol. A typical starting concentration is 0.1 - 1 mg/mL.[1]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[10]
Instrumentation:
-
HPLC System: Consisting of a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Column: A C18 reversed-phase column is a good starting point for the separation of aromatic compounds.[7][8][9]
HPLC Parameters:
| Parameter | Recommended Setting |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile or Methanol (HPLC Grade) |
| Gradient | Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient could be from 80:20 (A:B) to 20:80 (A:B) over 15-20 minutes.[6] |
| Flow Rate | 0.5 - 1.0 mL/min[6] |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Injection Volume | 5 - 20 µL |
| Detection Wavelength | 254 nm (or scan for optimal wavelength)[8] |
Data Analysis: The retention time of the peak corresponding to this compound is used for identification by comparing it to a standard. The peak area can be used for quantification by creating a calibration curve with standards of known concentrations.
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Quantitative Data
¹H NMR (400 MHz, CDCl₃): [11]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J, Hz) |
| 7.68-7.66 | m | 2H | H-2', H-6' (ortho-protons of phenyl ring) | |
| 7.46 | s | 1H | H-5 (furan ring) | |
| 7.40-7.35 | m | 2H | H-3', H-5' (meta-protons of phenyl ring) | |
| 7.26-7.23 | m | 1H | H-4' (para-proton of phenyl ring) | |
| 6.65-6.64 | m | 1H | H-3 (furan ring) | |
| 6.46-6.45 | m | 1H | H-4 (furan ring) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 154.0 | C-2 (furan ring) |
| 142.5 | C-5 (furan ring) |
| 131.0 | C-1' (phenyl ring) |
| 128.7 | C-3', C-5' (phenyl ring) |
| 127.5 | C-4' (phenyl ring) |
| 123.8 | C-2', C-6' (phenyl ring) |
| 111.7 | C-4 (furan ring) |
| 106.0 | C-3 (furan ring) |
Experimental Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrumentation:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good resolution.
NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16-64 | 1024 or more |
| Relaxation Delay | 1-2 s | 2-5 s |
| Spectral Width | ~12 ppm | ~220 ppm |
Data Analysis: The chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum are used to assign the different protons in the molecule. The chemical shifts in the ¹³C NMR spectrum identify the number of unique carbon environments.
Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Quantitative Data
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | C-H stretching (aromatic and furan) |
| ~1600, ~1500, ~1450 | C=C stretching (aromatic and furan rings) |
| ~1220, ~1025 | =C-O-C= stretching (furan ring)[12] |
| ~790 | C-H out-of-plane bending (furan ring)[13] |
| ~730 | C-H out-of-plane bending (monosubstituted benzene) |
Experimental Protocol
Sample Preparation:
-
Neat Liquid: If this compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If it is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid is placed directly on the crystal.
Instrumentation:
-
FTIR Spectrometer: A standard benchtop FTIR spectrometer is sufficient.
FTIR Parameters:
| Parameter | Recommended Setting |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Data Analysis: The absorption bands in the FTIR spectrum are assigned to specific vibrational modes of the functional groups present in this compound. Comparison with spectral databases can aid in the identification.
Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. youtube.com [youtube.com]
- 3. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. m.youtube.com [m.youtube.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organomation.com [organomation.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Phenylfuran via Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-phenylfuran using the Negishi cross-coupling reaction. Detailed experimental protocols, a summary of reaction parameters, and characterization data are presented to assist researchers in academic and industrial settings. The Negishi coupling offers a powerful and versatile method for the formation of carbon-carbon bonds, and this application note details its use in the synthesis of a key structural motif found in many biologically active compounds.
Introduction
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, forming a new carbon-carbon bond.[1] This reaction is widely used in organic synthesis due to its high functional group tolerance, stereospecificity, and the ability to couple a wide range of sp, sp², and sp³ hybridized carbon atoms.[1] this compound is a valuable building block in medicinal chemistry and materials science, and its synthesis via Negishi coupling provides an efficient route from readily available starting materials.
Reaction Principle
The catalytic cycle of the Negishi coupling, catalyzed by a palladium(0) complex, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (bromobenzene) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the organozinc reagent (2-furylzinc chloride) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section details the experimental procedure for the synthesis of this compound via Negishi coupling.
Materials and Reagents
-
Furan (C₄H₄O)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Zinc chloride (ZnCl₂)
-
Bromobenzene (C₆H₅Br)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
-
10% Aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Cannula for liquid transfer
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure
Step 1: Preparation of 2-Furylzinc Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add furan (1.5 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.5 equivalents) dropwise to the stirred solution.
-
Stir the resulting suspension at 0 °C for 3 hours.
-
In a separate flame-dried flask, dissolve anhydrous zinc chloride (1.5 equivalents) in anhydrous THF.
-
Transfer the freshly prepared lithium furanide suspension to the zinc chloride solution at room temperature via cannula.
-
Stir the resulting mixture for 1 hour at room temperature. The solution of 2-furylzinc chloride is now ready for the coupling reaction.
Step 2: Negishi Coupling Reaction
-
In another flame-dried round-bottom flask under an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) (catalytic amount, e.g., 0.5 mol%) in anhydrous THF.
-
Add bromobenzene (1.0 equivalent) to the catalyst solution.
-
Transfer the solution of 2-furylzinc chloride prepared in Step 1 to this mixture via cannula.
-
Heat the reaction mixture to 50 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 10% aqueous HCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (2 x 100 mL).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure (boiling point of this compound is 94 °C at 10 torr) or by column chromatography on silica gel using a suitable eluent (e.g., petroleum ether or hexanes).[2][3]
Data Presentation
The following table summarizes typical reaction parameters for the Negishi coupling to synthesize this compound and related biaryls.
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | 2-Furylzinc chloride | Pd(PPh₃)₄ (catalytic) | PPh₃ | THF | 50 | 24 | 81 | [2] |
| Iodobenzene | 2-Furylzinc chloride | Pd(PPh₃)₄ (catalytic) | PPh₃ | THF | Room Temp | 12 | ~50 | [3] |
| 2-Bromoanisole | p-Tolylzinc chloride | Pd(OAc)₂ (0.1) | XPhos | THF | 75 | 0.33 | 92 | [4] |
| Aryl Bromides | Secondary Alkylzinc Halides | Pd(OAc)₂ (1) | CPhos | THF/Toluene | Room Temp | 3-6 | 87-98 | [5] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 7.68-7.66 (m, 2H), 7.46 (s, 1H), 7.40-7.35 (m, 2H), 7.26-7.23 (m, 1H), 6.645-6.639 (m, 1H), 6.461-6.457 (m, 1H).[3]
-
Mass Spectrometry (ESI): Calculated for [M+H]⁺ C₁₀H₉O: 145.1, Found: 145.1.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Negishi Coupling Catalytic Cycle
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. Palladium-Catalyzed Synthesis of 2,3,4-Trisubstituted Furans via Cascade Reactions of Aryloxy-enynes with Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2-Phenylfuran in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of the 2-phenylfuran scaffold in the development of novel bioactive compounds. The furan ring, particularly when substituted with a phenyl group, serves as a versatile pharmacophore in medicinal chemistry, leading to the discovery of potent antimicrobial and anticancer agents. This document details the synthesis of key bioactive molecules derived from this compound, presents their biological activities in a clear, tabular format, and provides step-by-step experimental protocols for their preparation and biological evaluation.
Application in Antimicrobial Drug Discovery
The this compound moiety is a key structural component in the synthesis of novel antimicrobial agents. One notable example is the synthesis of phenylfuranylnicotinamidines, which have demonstrated significant activity against various bacterial strains.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values for a representative this compound derivative, 6-(5-phenylfuran-2-yl)nicotinamidine hydrochloride (designated as Compound 4a ), against a panel of Gram-positive and Gram-negative bacteria.[1]
| Compound | Target Organism | MIC (μM)[1] |
| 4a | Staphylococcus aureus | 10 |
| 4a | Bacillus megaterium | 20 |
| 4a | Escherichia coli | 20 |
| 4a | Pseudomonas aeruginosa | 20 |
| Ampicillin (Reference) | Staphylococcus aureus | 10 |
Experimental Protocol: Synthesis of 6-(5-Phenylfuran-2-yl)nicotinamidine hydrochloride (4a)
This protocol details the synthesis of Compound 4a starting from 6-(5-bromofuran-2-yl)nicotinonitrile, which can be prepared from commercially available starting materials. The key step is a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.
Workflow for the Synthesis of Compound 4a
Step 1: Synthesis of 6-(5-Phenylfuran-2-yl)nicotinonitrile (3a) [1]
-
Materials:
-
6-(5-bromofuran-2-yl)nicotinonitrile (1.24 g, 5 mmol)
-
Phenylboronic acid (0.73 g, 6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (150 mg)
-
2 M Sodium carbonate (Na₂CO₃) solution (5 mL)
-
Toluene (20 mL)
-
Methanol (5 mL)
-
Ethyl acetate
-
Concentrated ammonia solution
-
-
Procedure:
-
To a stirred solution of 6-(5-bromofuran-2-yl)nicotinonitrile in toluene, add the Pd(PPh₃)₄ catalyst.
-
Add the aqueous Na₂CO₃ solution, followed by a solution of phenylboronic acid in methanol.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling, partition the mixture between an aqueous solution containing concentrated ammonia (5 mL) and ethyl acetate (3 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-(5-phenylfuran-2-yl)nicotinonitrile as a solid.
-
Step 2: Synthesis of 6-(5-Phenylfuran-2-yl)nicotinamidine hydrochloride (4a) [1]
-
Materials:
-
6-(5-phenylfuran-2-yl)nicotinonitrile (3a) (638 mg, 3 mmol)
-
Lithium bis(trimethylsilyl)amide (LiN(TMS)₂) (1 M solution in THF, 9 mL, 9 mmol)
-
1.25 M Ethanolic hydrogen chloride solution (25 mL)
-
Diethyl ether
-
1 N Sodium hydroxide (NaOH)
-
-
Procedure:
-
Treat the furanylnicotinonitrile derivative 3a with the LiN(TMS)₂ solution and stir for 12 hours at room temperature.
-
Cool the reaction mixture and add the ethanolic HCl solution, which will cause a precipitate to form.
-
Allow the mixture to stir for 8 hours.
-
Dilute the mixture with diethyl ether and collect the resulting solid by filtration.
-
To purify, neutralize the solid with 1 N NaOH, filter the resulting free base, and wash with water.
-
Stir the nicotinamidine free base with ethanolic HCl for 8 hours.
-
Dilute with diethyl ether, filter the solid, and dry to afford the hydrochloride salt 4a as a golden-yellow solid (Yield: 72%).
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[1]
-
Materials:
-
Test compound (e.g., Compound 4a ) dissolved in DMSO.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Culture broth (e.g., Mueller-Hinton broth).
-
96-well microtiter plates.
-
Spectrophotometer (600 nm).
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the culture broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final optical density of approximately 0.5 at 600 nm.
-
Include control wells containing only broth (negative control) and broth with bacteria (positive control).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
-
Application in Anticancer Drug Development
The this compound scaffold has been incorporated into molecules designed as potent anticancer agents. These compounds often exert their effects through mechanisms such as inhibition of essential enzymes like DNA topoisomerase or by inducing apoptosis and cell cycle arrest.
2-Phenylbenzofuranoids as DNA Topoisomerase IIα Inhibitors
A series of 2-phenylbenzofuranoids have been synthesized and identified as potent inhibitors of human DNA topoisomerase IIα (TopoIIα), a crucial enzyme for cell proliferation and a validated target for anticancer drugs.[2][3]
Signaling Pathway: DNA Topoisomerase IIα Inhibition
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of representative 2-phenylbenzofuranoid compounds against various human cancer cell lines.[2]
| Compound | Cell Line (Cancer Type) | IC₅₀ (μM)[2] |
| 5a | MDA-MB-231 (Breast) | 0.3 |
| 5a | MDA-MB-435 (Melanoma) | < 20 |
| 5a | HepG2 (Liver) | < 20 |
| 5a | PC3 (Prostate) | < 20 |
| 5f | MDA-MB-231 (Breast) | < 20 |
| 5f | MDA-MB-435 (Melanoma) | < 20 |
| 5f | HepG2 (Liver) | < 20 |
| 5f | PC3 (Prostate) | < 20 |
Experimental Protocol: General Synthesis of 2-Phenylbenzofuranoids
While specific protocols for each analog vary, a common route to 2-phenylbenzofuranoids involves the palladium-catalyzed reaction of a substituted 2-halophenol with a terminal alkyne, followed by cyclization.
General Workflow for 2-Phenylbenzofuranoid Synthesis
Step 1 & 2: One-Pot Sonogashira Coupling and Cyclization
-
Materials:
-
Substituted 2-iodophenol
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-iodophenol, palladium catalyst, and CuI in the chosen solvent.
-
Add the base, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion of the coupling, the cyclization to the benzofuran ring often proceeds in situ, sometimes requiring an additional workup step with acid or base to facilitate the ring closure.
-
After the reaction is complete, filter the mixture to remove the catalyst and salts.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 2-phenylbenzofuranoid.
-
Phenylfuranylnicotinamidines as Antiproliferative Agents
In addition to their antimicrobial properties, phenylfuranylnicotinamidines have also been evaluated for their anticancer activity.
Quantitative Data: Antiproliferative Activity
The growth inhibition (GI₅₀) values for Compound 4e (a derivative of 4a ) against a panel of human cancer cell lines are presented below. GI₅₀ is the concentration of the compound that causes a 50% reduction in cell growth.[3]
| Compound | Cell Line (Cancer Type) | GI₅₀ (μM)[3] |
| 4e | Leukemia | 0.83 |
| 4e | Non-Small Cell Lung Cancer | 1.12 |
| 4e | Colon Cancer | 1.29 |
| 4e | CNS Cancer | 1.55 |
| 4e | Melanoma | 1.35 |
| 4e | Ovarian Cancer | 1.48 |
| 4e | Renal Cancer | 1.23 |
| 4e | Prostate Cancer | 1.62 |
| 4e | Breast Cancer | 1.78 |
Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay[1]
-
Materials:
-
Human cancer cell lines.
-
Complete cell culture medium.
-
Test compound dissolved in DMSO.
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA), cold.
-
Sulforhodamine B (SRB) solution.
-
Tris base solution.
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 48 hours.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
-
Workflow for Anticancer Evaluation
References
- 1. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 2-phenylnaphthalenoids and 2-phenylbenzofuranoids as DNA topoisomerase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicineinnovates.com [medicineinnovates.com]
Troubleshooting & Optimization
Technical Support Center: 2-Phenylfuran Paal-Knorr Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Paal-Knorr synthesis of 2-Phenylfuran for improved yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Paal-Knorr synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Paal-Knorr synthesis are a frequent issue and can be attributed to several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions.[1] Here are the primary areas to investigate for yield improvement:
-
Incomplete Reaction: The cyclization may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a catalyst that is not sufficiently active for the substrate.[2]
-
Substrate Purity: Impurities present in the 1,4-dicarbonyl starting material can interfere with the catalytic cycle and lead to undesired side reactions.[2] It is crucial to ensure the high purity of your starting materials.
-
Catalyst Selection and Loading: The choice of acid catalyst is critical. While traditional methods often employ strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), these can sometimes promote degradation of sensitive substrates.[1][3]
-
Reaction Conditions: High temperatures and prolonged reaction times, especially with strong acids, can lead to the decomposition of the starting material or the this compound product, often indicated by the formation of tar.[3]
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your 1,4-dicarbonyl compound is pure. If necessary, purify it by recrystallization or column chromatography before use.
-
Optimize Reaction Time and Temperature: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is incomplete, consider extending the reaction time.[2] If you observe degradation, try lowering the temperature and extending the reaction time.[2]
-
Evaluate Different Catalysts: If yield does not improve, consider switching your catalyst. Milder Lewis acids such as zinc chloride (ZnCl₂), bismuth(III) nitrate (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃) can be effective alternatives for acid-sensitive substrates.[2][3] Solid acid catalysts like Amberlyst-15 or Montmorillonite K10 can also be beneficial and simplify product purification.[4]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields by minimizing thermal decomposition.[1][4][5]
Question 2: My reaction mixture is turning black and forming tar, leading to a significant loss of product. What is causing this and how can I prevent it?
Answer: The formation of black tar is a common sign of substrate or product decomposition under harsh acidic and high-temperature conditions.[3]
Preventative Measures:
-
Use a Milder Catalyst: Switch from strong Brønsted acids (e.g., concentrated H₂SO₄) to a milder Lewis acid like ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃.[3] These can facilitate cyclization under less aggressive conditions.
-
Lower the Reaction Temperature: High temperatures accelerate the desired reaction but can also speed up decomposition pathways. Reducing the temperature is a key strategy to prevent charring.[3]
-
Reduce Reaction Time with Microwave Synthesis: Microwave-assisted synthesis is highly effective at preventing degradation by enabling rapid heating to the target temperature and significantly shorter reaction times, often completing in minutes.[3]
-
Solvent Choice: When using conventional heating, employing a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions, which may lead to localized overheating.[3]
Question 3: The reaction is slow and results in incomplete conversion, even after prolonged heating. What can I do?
Answer: Incomplete conversion can be due to insufficient catalysis, sterically hindered substrates, or deactivating electronic effects.[3]
Solutions:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration may be sufficient to drive the reaction to completion.[2]
-
Use a Stronger Dehydrating Agent/Catalyst: For stubborn reactions, stronger dehydrating agents or more potent catalysts may be necessary. Reagents like phosphorus pentoxide (P₂O₅) or titanium tetrachloride (TiCl₄) can be effective.[2][6][7]
-
Switch to a More Effective Heating Method: If conventional heating is too slow, microwave synthesis can often overcome high activation barriers and drive the reaction to completion quickly.[4]
Question 4: I am observing the formation of pyrrole byproducts. Why is this happening?
Answer: The Paal-Knorr synthesis is also used to produce pyrroles by reacting the 1,4-dicarbonyl compound with ammonia or a primary amine.[8][9] If your reaction mixture is contaminated with an amine source (e.g., from a previous synthetic step or a contaminated solvent), you may form pyrrole byproducts.[3] Ensure all your reagents and solvents are pure and free from nitrogen-containing nucleophiles.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data from the literature, showcasing the impact of different catalysts and heating methods on the Paal-Knorr furan synthesis.
Table 1: Catalyst Efficacy in the Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione [4]
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| H₂SO₄ (conc.) | Neat | 100 | 1 h | ~90 |
| p-TsOH | Toluene | Reflux | 3 h | 85 |
| ZnCl₂ | Neat | 130-140 | 30 min | 88 |
| TiCl₄ | Toluene | 80 | 1 h | 92 |
| Amberlyst-15 | Toluene | 110 | 6 h | 95 |
| Montmorillonite K10 | Toluene | Reflux | 4 h | 82 |
| p-TsOH (cat.) | Neat | 120 (Microwave) | 5 min | 98 |
Table 2: Catalyst Efficacy in the Synthesis of 2,5-Diphenylfuran from 1,4-Diphenylbutane-1,4-dione [4]
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| p-TsOH | Toluene | Reflux | 3 h | 80 |
| ZnCl₂ | Neat | 140 | 30 min | 90 |
| Montmorillonite K10 | Toluene | Reflux | 4 h | 85 |
| p-TsOH (cat.) | Neat | 120 (Microwave) | 5 min | 95 |
Experimental Protocols
Protocol 1: Conventional Heating with p-Toluenesulfonic Acid (p-TsOH) in Toluene
-
Reagents & Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the 1,4-dicarbonyl precursor (1 equivalent), toluene (e.g., 5 mL per mmol of substrate), and p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis.
-
Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.
Protocol 2: Microwave-Assisted Synthesis (Neat)
-
Reagents & Setup: In a dedicated microwave reaction vial, place the 1,4-dicarbonyl precursor (1 equivalent) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents). Note: For some substrates, no acid catalyst is required under microwave conditions.[3]
-
Reaction: Seal the vial with a septum cap and place it in a laboratory microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 3-10 minutes). Monitor the internal pressure to ensure it remains within the safe operational limits of the equipment.
-
Workup and Purification: After the reaction, cool the vial to room temperature using a compressed air stream. Dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography as needed.
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Key parameters influencing this compound yield.
Caption: Simplified reaction pathway for furan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Common side reactions in the synthesis of phenylfurans
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of phenylfurans.
Section 1: Paal-Knorr Synthesis of Phenylfurans
The Paal-Knorr synthesis is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds. However, several side reactions can occur, leading to reduced yields and purification challenges.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction is giving a very low yield of the desired phenylfuran. What are the likely causes?
A1: Low yields in the Paal-Knorr synthesis are often due to incomplete reaction, degradation of the starting material or product, or the formation of significant side products.[1] Harsh acidic conditions can lead to the decomposition of the 1,4-dicarbonyl compound or the furan product itself.[1] Furans are known to be unstable in strongly acidic environments, which can lead to polymerization or ring-opening.[1]
Q2: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is this and how can I prevent it?
A2: The formation of a dark, tarry substance is a strong indication of furan polymerization.[1] This is a common side reaction, especially under strong acidic conditions.[1] To minimize polymerization, you can try reducing the acid concentration, lowering the reaction temperature, and shortening the reaction time.[1]
Q3: My reaction seems to stall, and I'm left with a significant amount of unreacted starting material. How can I drive the reaction to completion?
A3: Incomplete cyclization can occur, especially under mild reaction conditions, where the reaction may stall at the hemiacetal intermediate.[1] To overcome this, you can try using a stronger dehydrating agent to facilitate the final elimination of water or cautiously increasing the reaction temperature.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Yield | Incomplete reaction due to insufficient acid strength or deactivation. | Switch to a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA). Ensure the catalyst is fresh and active.[1] |
| Degradation of starting material or product under harsh acidic conditions. | Use milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating.[1] | |
| Formation of Polymeric Byproducts (Tarry Residue) | High acid concentration and/or high temperature. | Reduce the concentration of the acid catalyst. Perform the reaction at a lower temperature for a shorter duration.[1] |
| Incomplete Cyclization (Stalling at Hemiacetal Intermediate) | Insufficient dehydration under mild conditions. | Employ a more potent dehydrating agent. A moderate increase in temperature can also promote the dehydration step.[1] |
| Presence of Pyrrole Byproducts | Contamination of reagents or solvents with ammonia or primary amines. | Use high-purity reagents and solvents that are free from amine contamination.[1] |
Quantitative Data: Paal-Knorr Synthesis of 2,5-Diphenylfuran
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | Toluene | Reflux | 2 | ~95 |
| H₂SO₄ | Acetic Acid | 100 | 1 | ~85 |
| P₂O₅ | None | 150 | 0.5 | ~90 |
| Microwave (AcOH) | Acetic Acid | 150 | 2-10 min | 65-89 |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Detailed Experimental Protocol: Synthesis of 2,5-Diphenylfuran via Paal-Knorr Reaction
Materials:
-
1,4-Diphenyl-1,4-butanedione (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,4-diphenyl-1,4-butanedione and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing for 2 hours or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford 2,5-diphenylfuran as a white solid.
Visualizations
Caption: Furan polymerization side reaction.
Caption: Troubleshooting workflow for low yield.
Section 2: Transition-Metal Catalyzed Synthesis of Phenylfurans
Transition-metal catalysis offers a versatile approach to phenylfuran synthesis, often with high regioselectivity. However, catalyst deactivation and the formation of specific side products can be challenging.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed furan synthesis is not proceeding. What could be the issue?
A1: Catalyst deactivation is a common problem in palladium-catalyzed reactions. This can be caused by impurities in the starting materials or solvents, or the instability of the catalyst at the reaction temperature. Using a more robust catalyst or ensuring the purity of all reagents can help. Some catalysts can also be "poisoned" by certain functional groups.
Q2: I am observing the formation of a homocoupled byproduct of my starting alkyne. How can I suppress this?
A2: Homocoupling of terminal alkynes is a known side reaction in some transition-metal catalyzed processes, particularly those involving copper co-catalysts. Optimizing the reaction conditions, such as the choice of ligand, solvent, and temperature, can help to favor the desired cross-coupling reaction over homocoupling.
Q3: My gold-catalyzed cyclization is producing unsaturated dicarbonyl compounds as side products. Why is this happening?
A3: In some gold-catalyzed reactions of furans with alkynes, the formation of unsaturated dicarbonyl compounds can occur as side products.[2] This suggests a mechanistic relationship with analogous platinum-catalyzed reactions and may indicate an alternative reaction pathway is competing with the desired cyclization.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation by impurities. | Ensure all starting materials and solvents are pure and anhydrous. Degas solvents to remove oxygen. |
| Inappropriate ligand for the catalytic system. | Screen a variety of ligands to find one that promotes the desired transformation efficiently. | |
| Formation of Homocoupled Byproducts | Competing reaction pathway favored under the current conditions. | Adjust the stoichiometry of the reactants, change the solvent, or modify the reaction temperature. The choice of catalyst and ligand is also critical. |
| Formation of Isomeric Products | Lack of regioselectivity in the catalytic cycle. | Employ a sterically demanding ligand or a catalyst known to impart high regioselectivity for the specific transformation. |
| Polymerization of Michael Acceptors | In reactions involving Michael acceptors, polymerization can be a significant side reaction. | Optimize the reaction temperature and consider using a less active catalyst to control the reaction rate. |
Quantitative Data: Palladium-Catalyzed Synthesis of Substituted Furans
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 75-85 |
| PdCl₂(CH₃CN)₂ | None | K₂CO₃ | Dioxane | 80 | up to 94[3] |
| Pd₂(dba)₃ | dpe-phos | NaOtBu | THF | 65 | 60-70 |
Note: Yields are highly substrate and reaction type dependent.
Detailed Experimental Protocol: Palladium-Catalyzed Synthesis of a Substituted Furan
This protocol is a general representation and will require optimization for specific substrates.
Materials:
-
(Z)-2-en-4-yn-1-ol (1.0 eq)
-
K₂PdI₄ (0.05 eq)
-
Acetonitrile
Procedure:
-
To a reaction vessel, add the (Z)-2-en-4-yn-1-ol and acetonitrile.
-
Add the K₂PdI₄ catalyst to the solution.
-
Stir the reaction mixture at a temperature between 25-100 °C.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general palladium catalytic cycle.
Caption: Competing pathways in furan synthesis.
Section 3: Fiesselmann Synthesis of Phenylfurans
Note on Limited Information: While the Fiesselmann synthesis is a well-established method for the preparation of thiophenes, its application to the synthesis of furans is less documented in the scientific literature. Consequently, detailed information specifically addressing common side reactions in the synthesis of phenylfurans via the Fiesselmann route is scarce. The troubleshooting and guidance provided below are based on the general principles of the analogous thiophene synthesis and related furan synthesis methodologies.
General Overview
The Fiesselmann synthesis typically involves the condensation of a β-keto ester with an α-halo ketone in the presence of a base to form a 1,3-dicarbonyl compound, which can then cyclize to a furan.
Potential Side Reactions (by Analogy to Thiophene Synthesis and Other Furan Syntheses)
-
Self-condensation of the β-keto ester: The basic conditions can promote the self-condensation of the starting β-keto ester, leading to dimeric byproducts.
-
Hydrolysis of the ester: If strong bases and aqueous conditions are used, hydrolysis of the ester functionalities on the starting materials or the product can occur.
-
Formation of isomeric furan products: Depending on the substitution pattern of the starting materials, the formation of constitutional isomers of the desired phenylfuran may be possible.
-
Incomplete cyclization: The intermediate 1,3-dicarbonyl compound may not fully cyclize to the furan, especially if the reaction conditions are not optimized.
Due to the limited specific data, a detailed troubleshooting guide and quantitative data tables for the Fiesselmann synthesis of phenylfurans cannot be provided at this time. Researchers employing this method are advised to carefully optimize reaction conditions, particularly the choice of base, solvent, and temperature, and to thoroughly characterize their products to identify any potential side products.
References
Technical Support Center: Purification of 2-Phenylfuran by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-phenylfuran using column chromatography. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your purification experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound in a question-and-answer format.
Issue 1: The this compound is not eluting from the column, or the elution is very slow.
-
Question: I've been running my column with a non-polar solvent like hexane, but I'm not seeing my product come off. What's happening?
-
Answer: This issue can arise from a few potential causes:
-
Insufficient Solvent Polarity: While this compound is relatively non-polar, your specific crude mixture might contain highly polar impurities that are strongly adsorbed to the silica gel, impeding solvent flow.
-
Compound Decomposition: Furans can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or strong, irreversible binding to the stationary phase.[1][2]
-
Incorrect Solvent System: It's possible the solvent system you are using is not the one you intended. Double-check your solvent bottles and preparation.[1]
Solutions:
-
Gradually Increase Solvent Polarity: If there are no other impurities of lower Rf, you can gradually increase the polarity of the eluent. For example, start with 100% hexane and slowly introduce ethyl acetate (e.g., 99:1 hexane:ethyl acetate). This will help to move the compound down the column.
-
Methanol Purge: If you suspect the compound is stuck on the column, you can perform a "methanol purge" by flushing the column with 100% methanol. This is a very polar solvent and will elute most compounds, although it will likely co-elute with any other remaining substances.
-
Test for Decomposition: To check if your compound is degrading on silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot does not remain on the diagonal, it indicates decomposition.[1]
-
Issue 2: Poor separation between this compound and impurities.
-
Question: My collected fractions contain both this compound and impurities with similar Rf values. How can I improve the separation?
-
Answer: Co-elution of compounds with similar polarities is a common challenge in chromatography. Solutions:
-
Optimize the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in Rf values between your product and the impurities. Since this compound is non-polar, you will likely be working with solvent systems containing a high percentage of non-polar solvent. Experiment with different ratios of hexane and ethyl acetate (or other solvent systems like hexane/dichloromethane) using TLC to find the optimal separation.
-
Run a Shallow Gradient: Instead of using a single isocratic solvent system, a shallow gradient elution can improve separation. Start with a very non-polar mobile phase (e.g., 100% hexane) and slowly and incrementally increase the percentage of the more polar solvent.
-
Consider a Different Stationary Phase: If you are unable to achieve separation on silica gel, consider using a different stationary phase such as alumina (neutral or basic) or Florisil®.[1][3]
-
Issue 3: Low recovery yield of this compound after purification.
-
Question: After combining and evaporating my fractions, the final yield of pure this compound is very low. What could be the cause?
-
Answer: Low recovery can be due to several factors:
-
Decomposition on the Column: As mentioned, furan rings can be sensitive to the acidic silica gel, leading to product loss.[2]
-
Irreversible Adsorption: The compound may be irreversibly adsorbed onto the stationary phase.
-
Fractions are too dilute to detect the product: Your compound may have eluted, but in such a low concentration that it was not detected by TLC.[1]
Solutions:
-
Deactivate the Silica Gel: To minimize acid-catalyzed degradation, you can use deactivated silica gel. This can be prepared by making a slurry of the silica gel in your chosen eluent containing 1-3% triethylamine, packing the column, and then flushing with the eluent without triethylamine before loading your sample.
-
Concentrate Fractions: If you suspect your product has eluted in very dilute fractions, try concentrating a range of the collected fractions and re-analyzing them by TLC.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the column chromatography of this compound?
-
A1: Based on its non-polar nature, a good starting point is 100% petroleum ether or hexane.[4] You can then adjust the polarity by adding small amounts of ethyl acetate as needed to achieve an optimal Rf value (typically around 0.2-0.4 on a TLC plate for good separation on a column).
-
-
Q2: How do I choose the right column size and amount of silica gel?
-
A2: A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample. The column diameter should be chosen to allow for a silica gel height of about 15-20 cm.
-
-
Q3: Should I use wet or dry loading for my sample?
-
Q4: How can I monitor the progress of my column chromatography?
-
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the fractions. Spot each fraction on a TLC plate and run it in the same solvent system used for the column to identify which fractions contain the pure product.
-
Quantitative Data
The following table provides experimentally determined and estimated Retention Factor (Rf) values for this compound in common solvent systems on a silica gel stationary phase. The recovery yield can vary significantly based on the purity of the crude material and the optimized chromatographic conditions.
| Stationary Phase | Mobile Phase (Solvent System) | Rf Value (Approximate) | Expected Recovery Yield | Notes |
| Silica Gel | 100% Petroleum Ether / Hexane | 0.84 | 49-50% | Experimentally determined value.[4] High Rf suggests rapid elution. |
| Silica Gel | 99:1 Hexane:Ethyl Acetate | 0.6 - 0.7 (Estimated) | 60-80% | A small amount of polar solvent can improve peak shape without drastically reducing retention. |
| Silica Gel | 95:5 Hexane:Ethyl Acetate | 0.3 - 0.4 (Estimated) | 70-90% | This range is often ideal for achieving good separation in column chromatography. |
| Silica Gel | 90:10 Hexane:Ethyl Acetate | 0.1 - 0.2 (Estimated) | >70% | Useful for separating from less polar impurities. |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton.
-
Prepare a slurry of silica gel (230-400 mesh) in 100% hexane.
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add your chosen eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture determined by TLC analysis) to the column.
-
Apply gentle pressure to the top of the column using a pump or an inert gas source to begin eluting the sample.
-
Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the size of your column.
4. Fraction Analysis:
-
Analyze the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the same eluent system.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure this compound.
5. Isolation of the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A logical workflow for troubleshooting common issues in this compound purification.
Relationship between Polarity and Elution
References
Technical Support Center: Troubleshooting Suzuki Coupling of Furan Boronic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki coupling of furan boronic acids, a crucial reaction in modern synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with furan-2-boronic acid is giving a very low yield. What are the most common causes?
Low yields in Suzuki couplings involving furan-2-boronic acid are frequently attributed to the inherent instability of the boronic acid itself. The primary culprit is often protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions and at elevated temperatures.[1][2][3] Other significant factors include catalyst deactivation, inefficient transmetalation, and suboptimal reaction conditions.[1][4]
Q2: I suspect my furan boronic acid is decomposing. How can I confirm this and what can I do to prevent it?
Furan boronic acids are known to be susceptible to protodeboronation.[1][5] To minimize decomposition, it is crucial to use fresh, high-quality furan boronic acid for your reactions.[1] Alternatively, consider using more stable derivatives such as furan boronate esters (e.g., pinacol esters), MIDA boronates, or trifluoroborate salts, which can slowly release the boronic acid under the reaction conditions, maintaining a low concentration of the active, yet unstable, species.[3][6] Storing furan boronic acids as solutions in THF may also offer better stability than storing them neat.[5]
Q3: My reaction has turned black, and the starting materials are not being consumed. What does this indicate?
The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.[1] This can be caused by exposure to oxygen, which oxidizes the active Pd(0) catalyst.[1][4] It is critical to ensure a thoroughly inert atmosphere by degassing solvents and the reaction mixture, for example, by bubbling with an inert gas like argon or nitrogen or using freeze-pump-thaw cycles.[1][4]
Q4: I am observing significant amounts of homocoupled product from my boronic acid. How can I suppress this side reaction?
Homocoupling of boronic acids is often a consequence of catalyst deactivation or the presence of oxygen.[4] By ensuring a strictly inert atmosphere and using an efficient catalyst system, the desired cross-coupling reaction can outcompete the undesired homocoupling pathway. The choice of ligand can also play a role; employing bulky, electron-donating ligands can often minimize this side product.
Q5: Can the choice of base significantly impact the yield?
Absolutely. The base plays a critical role in the transmetalation step of the catalytic cycle.[1][7] The choice and quality of the base are paramount. For Suzuki couplings of furan boronic acids, common bases include potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃).[1] It is important to use a high-purity base and, for solid bases, to ensure they are finely powdered to maximize surface area and reactivity.[1][4] The strength and solubility of the base should be appropriate for the solvent system being used.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended. The following flowchart outlines a logical progression of steps to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions of furan boronic acids.
Issue 2: Formation of Significant Side Products
The presence of side products such as homocoupled boronic acid, dehalogenated starting material, or protodeboronated furan can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronated Furan | Instability of furan boronic acid, especially at high temperatures and in the presence of a base.[1][2] | Use fresh, high-quality boronic acid.[1] Consider using a more stable derivative like a pinacol ester.[1][3] Run the reaction at a lower temperature for a longer duration.[4] |
| Homocoupled Boronic Acid | Presence of oxygen leading to oxidative homocoupling.[4] | Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[1][4] |
| Dehalogenated Starting Material | Inefficient transmetalation allowing for reductive dehalogenation of the aryl halide.[1] | Optimize the base and ensure the quality of the boronic acid.[1] The choice of ligand can also influence the relative rates of transmetalation and dehalogenation. |
Experimental Protocols & Data
General Experimental Protocol for Suzuki Coupling of N-aryl Furan-2-carboxamides
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry Schlenk flask, add the aryl halide (1.0 eq.), the furan boronic acid or its derivative (1.2-1.5 eq.), and a suitable base such as potassium phosphate (K₃PO₄) (2.0 eq.).[1]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) at least three times.[1]
-
Add a degassed solvent system, such as a 4:1 v/v mixture of 1,4-dioxane and water, via syringe.[1]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), under a positive flow of the inert gas.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, monitoring its progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and proceed with aqueous workup and purification.[1]
Impact of Ligand and Catalyst on Yield
The choice of ligand is critical, especially for challenging substrates like furan boronic acids. Bulky, electron-donating phosphine ligands often enhance catalyst activity and stability.[1]
| Catalyst System | Ligand Type | Typical Observation |
| Pd(OAc)₂ / PPh₃ | Standard | May be ineffective for electron-rich furan systems, leading to low yields. |
| Pd(PPh₃)₄ | Pre-formed Pd(0) | A reliable source of Pd(0), but may still require optimization.[1] |
| Pd₂(dba)₃ / SPhos or XPhos | Buchwald Ligands | Often provides higher yields and faster reaction times for furan boronic acids due to enhanced catalyst activity and stability.[1][3] |
| XPhos Pd G2 | Pre-catalyst | Rapidly generates the active Pd(0) species, which can be beneficial for unstable boronic acids by favoring transmetalation over decomposition.[3][8] |
Mechanistic Considerations
Understanding the catalytic cycle is key to effective troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Issues such as low yield can often be traced back to a slow or inhibited step in this cycle. For instance, inefficient oxidative addition can be addressed by choosing a more reactive aryl halide (I > Br > Cl) or a more electron-rich ligand. A slow transmetalation step, a common problem with furan boronic acids, can be accelerated by the proper choice of base and ligand. Finally, catalyst deactivation can prevent the cycle from turning over effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Phenylfuran Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-phenylfuran. This guide addresses common issues encountered during synthesis, offering solutions to improve yield, minimize side reactions, and effectively purify the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound and its derivatives include the Paal-Knorr synthesis, the Feist-Benary synthesis, and various cross-coupling reactions, most notably the Negishi coupling.[1][2][3] The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Q2: I am observing a very low yield in my this compound synthesis. What are the general causes?
A2: Low yields in furan synthesis can often be attributed to several factors: incomplete reaction, side reactions such as polymerization or degradation of starting materials under harsh conditions, and suboptimal reaction conditions (temperature, catalyst, solvent).[4][5] Purity of starting materials is also a critical factor.
Q3: My reaction mixture is turning dark or forming a tar-like substance. What is happening?
A3: The formation of dark tars or polymers is a common issue in furan synthesis, particularly under strong acidic conditions and at high temperatures.[6] This is often due to the acid-sensitivity of the furan ring, which can lead to ring-opening and subsequent polymerization.[7]
Q4: What are the best methods for purifying crude this compound?
A4: The primary methods for purifying this compound are column chromatography and recrystallization.[8] For volatile impurities, vacuum distillation can also be effective. The choice of method depends on the nature of the impurities. A combination of methods, such as column chromatography followed by recrystallization, may be necessary to achieve high purity.
Troubleshooting Guides
Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan. For this compound, the precursor would be 1-phenyl-1,4-butanedione.
Issue 1: Low Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time and monitor progress by TLC. A moderate increase in temperature or catalyst loading may also drive the reaction to completion.[4] |
| Substrate Decomposition | Harsh acidic conditions can cause degradation. Switch to a milder Brønsted acid (e.g., p-TsOH) or a Lewis acid (e.g., ZnCl₂, TiCl₄).[9] Microwave-assisted synthesis can significantly reduce reaction times and temperature, minimizing degradation.[6] |
| Sub-optimal Catalyst | The choice of acid catalyst is crucial. If one acid is not effective, screen other Brønsted or Lewis acids.[4][10] |
| Steric Hindrance | If the 1,4-dicarbonyl precursor is sterically hindered, more forcing conditions (higher temperature, longer reaction time) may be necessary.[5] |
Issue 2: Formation of Pyrrole Byproducts
| Possible Cause | Suggested Solution |
| Amine Contamination | The Paal-Knorr synthesis can also produce pyrroles in the presence of ammonia or primary amines.[6] Ensure all glassware, reagents, and solvents are free from nitrogen-containing nucleophiles. |
Feist-Benary Synthesis
This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[11]
Issue 1: Low Yield
| Possible Cause | Suggested Solution |
| Inappropriate Base | Strong bases like NaOH or sodium ethoxide can cause hydrolysis of ester functionalities in the β-dicarbonyl compound.[12] Use milder bases such as pyridine or triethylamine.[11] |
| Side Reactions | Iodides can cause unwanted side reactions. Chloro- or bromo-α-halo ketones are generally better choices.[12] |
| Prolonged Heating | Extended heating can lead to decomposition of the product. Optimize the reaction time and temperature.[12] |
| Steric Hindrance | Bulky substituents on either the α-halo ketone or the β-dicarbonyl compound may hinder the cyclization step.[12] |
Negishi Coupling
This palladium-catalyzed cross-coupling reaction involves an organozinc compound and an organic halide. For this compound, this could involve the coupling of 2-furylzinc chloride with an aryl halide.[13]
Issue 1: Stalled or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The palladium catalyst may be deactivated. Ensure you are using a fresh, properly stored catalyst.[14][15] Sometimes, impurities in the starting materials can poison the catalyst.[14] |
| Catalyst Inhibition | The product or a byproduct may be inhibiting the catalyst. Consider switching to a more robust catalyst system, such as one with a bidentate phosphine ligand.[14] |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate.[16] |
Data Presentation
Table 1: Optimization of Paal-Knorr Synthesis of 2,5-Disubstituted Furans
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| H₂SO₄ (conc.) | Neat | 100 | 1 h | ~90 |
| p-TsOH | Toluene | Reflux | 3 h | 85 |
| ZnCl₂ | Neat | 130-140 | 30 min | 88 |
| TiCl₄ | Toluene | 80 | 1 h | 92 |
| Amberlyst-15 | Toluene | 110 | 6 h | 95 |
| Montmorillonite K10 | Toluene | Reflux | 4 h | 82 |
| p-TsOH (cat.) | Neat (Microwave) | 120 | 5 min | 98 |
| Data adapted from a comparative study on the synthesis of 2,5-dimethylfuran.[9] |
Table 2: Optimization of Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Ethanol | Reflux | 4 | 75 |
| Pyridine | DMF | 100 | 6 | 68 |
| Sodium Ethoxide | Ethanol | Reflux | 2 | 55 (with some ester hydrolysis) |
| Hypothetical data based on typical conditions described in the literature.[11] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of this compound (Microwave-Assisted)
Materials:
-
1-Phenyl-1,4-butanedione
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethanol
-
Microwave reactor vials
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine 1-phenyl-1,4-butanedione (1.0 eq) and a catalytic amount of p-TsOH (e.g., 5 mol%).
-
Add a minimal amount of a suitable solvent like ethanol.
-
Seal the vial and place it in a laboratory microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 3-10 minutes).[6] Monitor the internal pressure.
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Negishi Coupling for the Synthesis of this compound
Materials:
-
2-Bromofuran
-
n-Butyllithium
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
10% Aqueous HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
Procedure:
-
Preparation of 2-Furylzinc Chloride:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromofuran (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (1.0 eq) and stir for 1 hour.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.0 eq) in anhydrous THF.
-
Transfer the lithiated furan solution to the ZnCl₂ solution via cannula at room temperature and stir for 1 hour.
-
-
Coupling Reaction:
-
In another flame-dried flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (e.g., 2-5 mol%) in anhydrous THF.
-
Add bromobenzene (0.9 eq) to the catalyst solution.
-
Add the prepared 2-furylzinc chloride solution to the palladium/bromobenzene mixture.
-
Heat the reaction mixture (e.g., 50-65 °C) and stir for 12-24 hours, monitoring by TLC.[16]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with 10% aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Mandatory Visualization
Caption: Paal-Knorr synthesis mechanism for this compound.
Caption: Feist-Benary synthesis mechanism.
Caption: Troubleshooting workflow for low yield.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Phenylfuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Phenylfuran.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low yield after purification by column chromatography.
-
Question: I am losing a significant amount of my this compound product during column chromatography. What are the possible causes and solutions?
-
Answer: Low recovery from column chromatography can be attributed to several factors:
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Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in incomplete elution. For this compound, a non-polar compound, a good starting point for the eluent is a mixture of hexanes and ethyl acetate.[1] You can optimize the ratio by first running thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.
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Irreversible Adsorption: Furans can sometimes irreversibly adsorb to acidic silica gel.[1] If you suspect this is happening, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[2]
-
Sample Overloading: Loading too much crude product onto the column can lead to poor separation and co-elution of the product with impurities.[1] A general guideline is to load an amount of crude material that is 1-2% of the weight of the silica gel.
-
Co-elution with Impurities: If an impurity has a similar polarity to this compound, it may co-elute. In this scenario, a shallower solvent gradient during elution or switching the stationary phase (e.g., to alumina) might be necessary to improve separation.[1]
-
Issue 2: The purified this compound is a yellow or brown oil/solid instead of being colorless.
-
Question: My this compound product has a persistent yellow or brown color even after purification. What is causing this and how can I remove the color?
-
Answer: A persistent color in the final product typically indicates the presence of chromophoric (color-causing) impurities or degradation products.[1]
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Oxidation: Furans are susceptible to air and light-induced oxidation, which can form colored byproducts.[1] It is advisable to handle and store this compound under an inert atmosphere (like nitrogen or argon) and in a dark, cool place.
-
Residual Acidic Impurities: Traces of acid from the synthesis can promote degradation and discoloration.[1] Washing the crude product with a dilute solution of a weak base like sodium bicarbonate before purification can help neutralize and remove acidic impurities.
-
Polymerization: In the presence of acid and heat, furans can polymerize, leading to dark, tarry substances.[3] These are often difficult to remove by chromatography alone.
-
Purification Strategy: Recrystallization is often highly effective at removing colored impurities.[1] If this compound is a solid, you can try recrystallizing it from a suitable solvent like ethanol or a mixed solvent system such as ethanol/water. For oils, fractional distillation under reduced pressure can be effective if the colored impurities are non-volatile.
-
Issue 3: Difficulty in achieving high purity (>99%) of this compound.
-
Question: I am struggling to get my this compound to a purity level above 99%. What can I do?
-
Answer: Achieving very high purity often requires a combination of purification techniques.
-
Persistent Impurities: Some byproducts, especially those structurally similar to this compound, can be challenging to remove with a single purification method.[1] For instance, in a Suzuki coupling synthesis, homocoupling of the starting materials can lead to biphenyl or 2,2'-bifuran, which may have similar polarities to the product.
-
Multi-Step Purification: A common strategy is to perform an initial purification by column chromatography followed by a final "polishing" step using either recrystallization (for solids) or fractional distillation (for liquids).[1] This combination of methods, which separate based on different physical properties (polarity and solubility/boiling point, respectively), is often successful in removing persistent impurities.
-
Thermal Decomposition: Although relatively stable, prolonged heating of this compound, especially in the presence of impurities, can cause decomposition.[1] When performing distillation, it is crucial to use a vacuum to lower the boiling point and to keep the heating time to a minimum.
-
Incomplete Solvent Removal: Residual solvents from the purification process can compromise the final purity. Ensure the purified product is thoroughly dried under a high vacuum.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound are highly dependent on the synthetic route used. However, some common classes of impurities include:
-
Unreacted Starting Materials: For example, in a Paal-Knorr synthesis, you might have residual 1-phenyl-1,4-butanedione. In a Suzuki coupling, you could have unreacted bromobenzene and furan boronic acid.
-
Homocoupling Byproducts: In cross-coupling reactions like the Suzuki coupling, side reactions can lead to the formation of biphenyl (from the coupling of two phenyl groups) and 2,2'-bifuran (from the coupling of two furan groups).[4]
-
Polymeric Materials: Acid-catalyzed syntheses of furans can sometimes produce polymeric or tarry byproducts, often referred to as "humins".[3]
-
Solvent and Reagent-Related Impurities: Residual solvents from the reaction or workup, as well as byproducts from reagents (e.g., triphenylphosphine oxide from triphenylphosphine used in some coupling reactions).
Q2: Which purification method is best for this compound?
A2: The optimal purification method depends on the nature of the impurities and the desired final purity.
-
Fractional Distillation: This is a good choice for separating this compound from impurities with significantly different boiling points. It is particularly useful for removing non-volatile (e.g., polymeric) or highly volatile impurities.
-
Column Chromatography: This is a versatile technique for separating a wide range of impurities based on their polarity.[1] It is often used as a primary purification step.
-
Recrystallization: If this compound is obtained as a solid, recrystallization is an excellent method for achieving high purity, especially for removing colored impurities and small amounts of other contaminants.[1] Often, a combination of these techniques is required to achieve the highest purity.[1]
Q3: How can I monitor the purity of this compound during and after purification?
A3: Several analytical techniques can be used to assess the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a column chromatography purification and to get a qualitative idea of the purity.
-
Gas Chromatography (GC): An excellent quantitative method for determining the purity of volatile compounds like this compound. It can separate the product from volatile impurities and provide their relative amounts.
-
High-Performance Liquid Chromatography (HPLC): A highly accurate method for purity determination, especially for less volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and can be used to detect and identify impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS), this technique can help in identifying unknown impurities by providing their molecular weights.[5]
Q4: What are the key physical properties of this compound to consider during purification?
A4: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Relevance to Purification |
| Boiling Point | 222.4 °C at 760 mmHg[6] | Important for purification by distillation. A high boiling point suggests that vacuum distillation is preferable to avoid thermal decomposition. |
| Melting Point | 161 °C[7] | This reported value seems unusually high and may be for a different compound. If this compound is a solid at room temperature, this value is critical for recrystallization solvent selection. |
| Appearance | Reported as a white solid[7] or oil | The physical state will determine whether recrystallization or distillation is a more suitable final purification step. |
| Solubility | Soluble in common organic solvents like chloroform and DMSO[8] | Knowledge of solubility is key to choosing the right solvent for column chromatography and recrystallization. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | 98-99.5% | 60-80% | Effective for removing impurities with very different boiling points; good for large-scale purification. | Can cause thermal degradation if not performed under vacuum; not effective for separating compounds with similar boiling points. |
| Column Chromatography | 95-99%[1] | 70-90%[1] | Highly versatile for a wide range of impurities; can be optimized for difficult separations.[1] | Can be time-consuming and require large volumes of solvent; potential for product loss on the column.[1] |
| Recrystallization | >99%[1] | 50-80%[1] | Excellent for achieving very high purity; effective at removing colored impurities.[1] | Only applicable if the compound is a solid; yield can be lower due to the solubility of the product in the mother liquor. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Sample Charging: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the distillation flask gently in a heating mantle or oil bath while stirring.
-
Fraction Collection: As the vapor rises through the column, the temperature at the thermometer will stabilize. Collect the fraction that distills at a constant temperature. It is advisable to collect a small forerun fraction, the main product fraction, and a tail fraction.
-
Analysis: Analyze the purity of the collected fractions using GC or NMR.
Protocol 2: Purification of this compound by Column Chromatography
-
Solvent System Selection: Determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) using TLC. The target Rf for this compound should be around 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin eluting the sample. Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is highly soluble when hot but sparingly soluble when cold (e.g., ethanol, ethanol/water).
-
Dissolution: Place the crude solid this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent and then dry them under a high vacuum.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-PHENYL-FURAN CAS#: 17113-33-6 [m.chemicalbook.com]
- 8. 2-PHENYL-FURAN|lookchem [lookchem.com]
Preventing polymerization of furan compounds during synthesis
Welcome to the Technical Support Center for Furan Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on preventing the unwanted polymerization of furan and its derivatives during chemical reactions.
Troubleshooting Guides
This section is designed to help you diagnose and resolve common issues related to furan polymerization during your experiments.
Issue 1: Rapid Darkening of the Reaction Mixture and Formation of Insoluble Material
-
Question: My reaction mixture containing furan turned dark brown/black shortly after adding the reagents, and a solid precipitated. What is happening and how can I prevent it?
-
Answer: This is a classic sign of furan polymerization, which is often initiated by acids or radical species. Here are the likely causes and solutions:
-
Acid Contamination: Furan is highly susceptible to acid-catalyzed polymerization. Your reagents or glassware might be contaminated with acid.
-
Solution: Ensure all glassware is thoroughly washed, dried, and consider rinsing with a dilute base solution followed by distilled water. Use freshly purified reagents.
-
-
Radical Formation: Peroxides in furan (formed upon exposure to air), or other reagents, and high temperatures can initiate radical polymerization.[1]
-
Solution: Use freshly distilled furan to remove peroxides. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. Consider adding a radical inhibitor.
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.
-
Solution: Run the reaction at the lowest effective temperature. For exothermic reactions, ensure efficient cooling and slow addition of reagents.
-
-
Issue 2: Low Yield of Desired Product in a Diels-Alder Reaction
-
Question: I am performing a Diels-Alder reaction with furan as the diene, but I'm getting a low yield of the adduct and a lot of polymeric byproduct. How can I improve my yield?
-
Answer: Low yields in furan Diels-Alder reactions are often due to competing polymerization of the furan. Here’s how to optimize your reaction:
-
Use Freshly Distilled Furan: As mentioned previously, purifying furan immediately before use is critical.
-
Control Temperature: Diels-Alder reactions with furan are often reversible at higher temperatures. Running the reaction at a lower temperature can favor the adduct formation and minimize both the retro-Diels-Alder reaction and furan polymerization.
-
Use a Dienophile Trap: In situations where the desired reaction is slow, adding a highly reactive dienophile in a small amount can act as a trap for any newly formed furan monomer, preventing it from polymerizing.
-
Solvent Choice: The choice of solvent can influence the reaction rate and side reactions. Aprotic solvents are generally preferred.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation and radical formation.
-
Frequently Asked Questions (FAQs)
Q1: How can I purify furan before use to prevent polymerization?
A1: It is highly recommended to purify furan before use, especially if it has been stored for an extended period. Distillation is a common and effective method.
Experimental Protocol: Purification of Furan by Distillation
-
Inhibitor Addition: Before distillation, add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the crude furan.
-
Drying: Dry the furan over a suitable drying agent like anhydrous potassium carbonate.
-
Distillation Setup: Assemble a distillation apparatus. It is crucial to use ground-glass joints that are properly sealed.
-
Inert Atmosphere: Purge the distillation apparatus with an inert gas (nitrogen or argon) to remove oxygen, which can promote peroxide formation.
-
Distillation: Heat the furan gently. Collect the fraction that boils at the correct temperature (furan's boiling point is 31.3 °C).
-
Storage: Store the purified furan under an inert atmosphere in a dark, cool place, and use it as soon as possible. For longer-term storage, consider adding a radical inhibitor.
Q2: What are the common initiators of furan polymerization?
A2: Furan polymerization can be initiated by:
-
Acids: Both Brønsted and Lewis acids can catalyze the polymerization of furan. The mechanism involves the protonation of the furan ring, leading to the formation of reactive electrophiles that attack other furan molecules.
-
Radicals: Free radicals can initiate a chain-growth polymerization of furan. Sources of radicals include peroxides (which can form in furan upon exposure to air), thermal decomposition of initiators like AIBN, or exposure to UV light.[1]
-
Heat: High temperatures can promote both acid-catalyzed and radical-initiated polymerization.
Q3: What are some effective inhibitors for preventing furan polymerization?
A3: The choice of inhibitor depends on the type of polymerization you are trying to prevent.
-
For Radical Polymerization:
-
Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) and hydroquinone are excellent radical scavengers.
-
Furan Derivatives: Certain furan compounds with electron-withdrawing groups can act as inhibitors of radical polymerization.
-
-
For Acid-Catalyzed Polymerization:
-
Bases: While not strictly "inhibitors," ensuring your reaction is free of acidic impurities by using base-washed glassware or adding a non-nucleophilic base can prevent polymerization.
-
Alcohols as Solvents: In some acid-catalyzed reactions, alcohols can suppress polymerization by stabilizing reactive intermediates.[2]
-
Q4: Can the choice of solvent affect furan polymerization?
A4: Yes, the solvent can have a significant impact. For acid-catalyzed reactions, using alcohols as solvents can suppress polymerization. This is because reactive intermediates can be stabilized by the alcohol.[2] In contrast, using water as a solvent in acid-catalyzed reactions can promote polymerization. For radical polymerizations, the choice of solvent is also important, as some solvents can participate in chain transfer reactions.
Quantitative Data
The following tables summarize the effectiveness of various preventative measures.
Table 1: Effectiveness of Furan Derivatives as Inhibitors in the Radical Polymerization of Vinyl Acetate *
| Inhibitor | Inhibition Time (min) | Initial Rate of Polymerization (mol L⁻¹ s⁻¹) x 10⁵ |
| Furfurylidenacetone | 25 | 1.8 |
| Furylacrolein | 15 | 2.5 |
| Furanacrylic acid | 10 | 3.2 |
| Furylacrylmorpholinamide | 5 | 4.0 |
*Data from a study on the radical polymerization of vinyl acetate initiated by AIBN in ethyl acetate at 60°C. This serves as a model for the inhibitory potential of substituted furans.
Table 2: Effect of Solvent on the Acid-Catalyzed Conversion of Furan to Benzofuran *
| Solvent | Furan Conversion (%) | Benzofuran Yield (%) | Insoluble Polymer Yield (%) |
| Water | 98 | < 1 | 85 |
| Methanol | 85 | 60 | 10 |
| Ethanol | 80 | 55 | 15 |
| 1-Propanol | 75 | 50 | 20 |
*Reaction Conditions: Furan, Amberlyst 70 catalyst, 170°C, 4h. This table demonstrates the significant suppression of polymerization in alcoholic solvents compared to water.[2]
Visualizations
Experimental Workflows & Logical Relationships
References
Technical Support Center: 2-Phenylfuran Production Scale-Up
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-Phenylfuran production. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during synthesis and purification at a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent methods for synthesizing this compound that are considered for scale-up include the Paal-Knorr synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2][3] The Suzuki-Miyaura coupling utilizes a palladium catalyst to couple an organoboron compound with an organic halide.
Q2: What are the primary challenges when scaling up the Paal-Knorr synthesis of this compound?
A2: Key challenges in scaling up the Paal-Knorr synthesis include:
-
Exothermic Reaction Control: The acid-catalyzed cyclization can be highly exothermic, posing significant heat management challenges in large reactors.
-
Acid Catalyst Selection and Removal: Choosing a cost-effective and efficient acid catalyst that can be easily neutralized and removed at scale is crucial. Residual acid can lead to product degradation.
-
Byproduct Formation: Under harsh acidic conditions and elevated temperatures, side reactions such as polymerization of the starting materials or product can occur, reducing the overall yield and complicating purification.
-
Water Removal: Efficient removal of water formed during the reaction is necessary to drive the equilibrium towards product formation.
Q3: What are the critical parameters to control during the scale-up of a Suzuki-Miyaura coupling for this compound synthesis?
A3: For a successful scale-up of the Suzuki-Miyaura coupling, the following parameters are critical:
-
Catalyst Activity and Loading: Maintaining the catalytic activity and optimizing the palladium catalyst loading is essential for cost-effectiveness and reaction efficiency.
-
Mass Transfer Limitations: In large reactors, inefficient mixing can lead to poor mass transfer between the aqueous and organic phases, slowing down the reaction rate.
-
Oxygen Sensitivity: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation.
-
Impurity Profile: The impurity profile can change upon scale-up, and residual palladium in the final product is a major concern, especially for pharmaceutical applications.
Q4: How does the choice of solvent impact the scale-up of this compound synthesis?
A4: The solvent plays a crucial role in reaction kinetics, solubility of reagents and catalysts, and product isolation. When scaling up, factors such as solvent toxicity, flammability, cost, and ease of recovery and recycling become paramount. For instance, while ethereal solvents like THF are common in lab-scale reactions, their handling at an industrial scale requires stringent safety measures.
Troubleshooting Guides
Paal-Knorr Synthesis Troubleshooting
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield | Incomplete reaction due to insufficient acid catalyst or inefficient water removal. | - Increase catalyst loading incrementally.- Use a Dean-Stark trap or a suitable drying agent to remove water.- Optimize reaction temperature and time. |
| Side reactions such as polymerization or degradation of starting materials/product. | - Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid).- Lower the reaction temperature and extend the reaction time.- Ensure high purity of the 1-phenyl-1,4-butanedione starting material. | |
| Product Darkening/Tar Formation | Polymerization of furan ring under strongly acidic conditions or high temperatures. | - Reduce the concentration of the acid catalyst.- Perform the reaction at the lowest effective temperature.- Minimize reaction time by closely monitoring reaction completion. |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | - Add a brine solution to break the emulsion.- Filter the mixture through a pad of celite.- Consider a solvent swap to a less polar solvent before washing. |
Suzuki-Miyaura Coupling Troubleshooting
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or Inconsistent Yield | Catalyst deactivation due to oxygen exposure or impurities in starting materials. | - Ensure all reagents and solvents are thoroughly degassed.- Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.- Purify starting materials (halide and boronic acid) before use. |
| Poor mass transfer between phases in a large reactor. | - Increase agitation speed to improve mixing.- Consider using a phase-transfer catalyst.- Evaluate different solvent systems to improve mutual solubility. | |
| High Levels of Palladium in Final Product | Inefficient removal of the palladium catalyst during workup. | - Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction.- Optimize the extraction and washing steps.- Consider recrystallization of the final product. |
| Formation of Homocoupling Byproducts | Side reaction of the boronic acid with itself. | - Slowly add the boronic acid to the reaction mixture.- Use a slight excess of the aryl halide.- Optimize the base and solvent system. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale this compound Synthesis via Suzuki-Miyaura Coupling (Illustrative Data)
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) |
| Reactants | 2-Bromofuran, Phenylboronic acid | 2-Bromofuran, Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Pd(OAc)₂ with SPhos ligand (0.1 mol%) |
| Base | Aqueous Na₂CO₃ | Aqueous K₃PO₄ |
| Solvent | Toluene/Ethanol/Water | 2-Methyl-THF/Water |
| Temperature | 80 °C | 75 °C |
| Reaction Time | 12 hours | 18 hours |
| Yield | 85% | 78% |
| Purity (by HPLC) | >99% | 98.5% |
| Residual Palladium | <10 ppm | <20 ppm |
Note: This table presents illustrative data based on typical scale-up observations and not from a specific documented industrial process for this compound.
Experimental Protocols
Lab-Scale Synthesis of this compound via Negishi Coupling
This protocol is adapted from a literature procedure and provides a baseline for laboratory-scale synthesis.[4]
Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc Chloride (ZnCl₂)
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ether
Procedure:
-
To a solution of furan (0.15 mol) in 100 mL of anhydrous THF at 0 °C, add n-butyllithium (0.15 mol) dropwise.
-
Stir the mixture for 3 hours at 0 °C.
-
Add a solution of zinc chloride (0.15 mol) in 100 mL of THF to the suspension at room temperature and stir for 1 hour.
-
In a separate flask, add bromobenzene (0.10 mol) to a solution of tetrakis(triphenylphosphine)palladium(0) (catalytic amount) in 300 mL of THF.
-
Transfer the furyl zinc solution to the bromobenzene mixture via cannula.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Cool the reaction and quench with 100 mL of 10% aqueous HCl.
-
Separate the aqueous layer and wash with ether (2 x 100 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the lab-scale synthesis of this compound.
References
Technical Support Center: Stabilizing 2-Phenylfuran for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 2-Phenylfuran. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of this compound?
A1: For optimal long-term stability, this compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen, to protect it from light and oxygen.[1]
Q2: I've noticed a yellowing of my this compound sample over time. What does this indicate?
A2: A change in color, such as yellowing, is a common indicator of degradation. This is likely due to oxidation and/or polymerization, which can be accelerated by exposure to air, light, and elevated temperatures. It is recommended to verify the purity of the sample using an appropriate analytical method before use.
Q3: Can I store this compound at room temperature for short periods?
A3: While refrigerated storage is recommended for long-term stability, storage at a controlled room temperature (20-25°C) for short periods is generally acceptable, provided the compound is protected from light and air. However, for extended durations, the degradation rate will be higher than at refrigerated conditions.
Q4: What are the primary degradation pathways for this compound?
A4: Based on the chemistry of related furan compounds, the primary degradation pathways for this compound are believed to be oxidation and polymerization.[1] Oxidation can be initiated by atmospheric oxygen and light, potentially leading to the formation of hydroperoxides, ring-opened products, and eventually polymeric materials. Free radical mechanisms, especially under UV light exposure, can also contribute significantly to degradation.[2][3]
Q5: Are there any recommended stabilizers that can be added to this compound for enhanced stability?
A5: Yes, the addition of a radical scavenger or antioxidant can significantly improve the long-term stability of this compound. Butylated hydroxytoluene (BHT) is a commonly used stabilizer for furan-containing compounds at a concentration of 100-200 ppm.[1] Other antioxidants like ascorbic acid or gallic acid have also been shown to be effective in mitigating the degradation of furans.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using stored this compound. | Degradation of the compound leading to lower purity and the presence of impurities. | - Confirm the purity of your this compound sample using HPLC or GC-MS. - If degraded, purify the compound by column chromatography or distillation. - For future storage, add a stabilizer like BHT (100-200 ppm) and store under recommended conditions (2-8°C, inert atmosphere, protection from light).[1] |
| Visible particles or cloudiness in liquid this compound. | Polymerization or precipitation of degradation products. | - Do not use the material as it can lead to inaccurate concentrations and introduce impurities into your reaction.[1] - The material should be discarded following appropriate laboratory safety protocols. - Ensure future batches are stored with an inhibitor and under an inert atmosphere to prevent polymerization. |
| Difficulty in achieving expected yield in a reaction involving this compound. | The actual concentration of this compound is lower than calculated due to degradation. | - Re-evaluate the purity of the starting material. - If an inhibitor like BHT is present and your reaction is sensitive to it, remove the inhibitor immediately before use by passing the compound through a plug of activated basic alumina. Use the inhibitor-free material promptly.[1] |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Accelerated Conditions
Objective: To assess the stability of this compound under accelerated thermal and light stress conditions.
Materials:
-
This compound (high purity)
-
Amber glass vials with inert-gas-tight caps
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Inert gas (Argon or Nitrogen)
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Temperature-controlled oven
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Photostability chamber with a light source conforming to ICH Q1B guidelines
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HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18) and solvents
Methodology:
-
Sample Preparation: Prepare multiple aliquots of high-purity this compound in amber glass vials. For samples to be stored with a stabilizer, add BHT to a final concentration of 150 ppm. Purge the headspace of each vial with argon or nitrogen before sealing.
-
Initial Analysis (T=0): Analyze an initial sample to determine the baseline purity and impurity profile using a validated HPLC method.
-
Stress Conditions:
-
Thermal Stress: Place a set of samples in a temperature-controlled oven at 40°C ± 2°C.[4]
-
Photostability: Expose another set of samples to a light source in a photostability chamber.[5] Keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to differentiate between light-induced and thermal degradation.[5]
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: Analyze each sample for purity and the formation of degradation products using the HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the initial sample. Calculate the percentage of this compound remaining and quantify any significant degradation products.
Protocol 2: Removal of BHT Inhibitor from this compound
Objective: To obtain inhibitor-free this compound for immediate use in sensitive reactions.[1]
Materials:
-
This compound containing BHT
-
Activated basic alumina
-
Glass column or Pasteur pipette
-
Glass wool
-
Collection flask
Methodology:
-
Column Preparation: Prepare a small chromatography column by plugging a Pasteur pipette with a small amount of glass wool. Fill the pipette with approximately 2-3 cm of activated basic alumina.
-
Elution: Carefully apply the this compound containing BHT to the top of the alumina column.
-
Collection: Allow the inhibitor-free this compound to elute from the column into a clean, dry collection flask. The BHT will be adsorbed onto the alumina.
-
Immediate Use: The purified, inhibitor-free this compound should be used immediately as it will be more susceptible to degradation. Any unused portion should be discarded or re-stabilized.[1]
Data Presentation
Table 1: Illustrative Stability Data for this compound under Various Storage Conditions over 6 Months.
| Storage Condition | Stabilizer | Purity (%) at T=0 | Purity (%) at 3 Months | Purity (%) at 6 Months | Appearance |
| 2-8°C, Inert Atmosphere, Dark | None | 99.8 | 99.5 | 99.1 | Colorless liquid |
| 2-8°C, Inert Atmosphere, Dark | BHT (150 ppm) | 99.8 | 99.8 | 99.7 | Colorless liquid |
| 25°C, Air, Ambient Light | None | 99.8 | 95.2 | 89.5 | Pale yellow liquid |
| 25°C, Air, Ambient Light | BHT (150 ppm) | 99.8 | 98.1 | 96.4 | Colorless liquid |
| 40°C, Air, Dark | None | 99.8 | 92.3 | 84.1 | Yellow liquid |
| 40°C, Air, Dark | BHT (150 ppm) | 99.8 | 96.5 | 93.2 | Pale yellow liquid |
Note: This data is illustrative and intended to demonstrate the expected trends in stability under different conditions.
Visualizations
Caption: Hypothesized degradation pathway of this compound via oxidation and polymerization.
Caption: Experimental workflow for the stability testing of this compound.
Caption: Troubleshooting logic for issues with stored this compound.
References
Technical Support Center: Catalyst Removal in 2-Phenylfuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from 2-Phenylfuran synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common palladium catalysts used in the synthesis of this compound, and why is their removal critical?
A1: The synthesis of this compound often involves cross-coupling reactions like the Suzuki-Miyaura, Negishi, or Stille reactions. These reactions typically employ homogeneous palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), or complexes with specialized phosphine ligands.[1] Removal of the residual palladium catalyst is crucial, especially in pharmaceutical applications, as heavy metal impurities are strictly regulated due to their potential toxicity and their ability to interfere with downstream chemical transformations.[2]
Q2: What are the primary methods for removing residual palladium catalysts from the this compound reaction mixture?
A2: The most common methods for palladium removal can be categorized as follows:
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Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd on carbon) or insoluble palladium species (palladium black) that may form during the reaction. Filtration through celite is a common practice.[3]
-
Adsorption: Using materials like activated carbon to adsorb the palladium species from the solution.[3]
-
Scavenging: Employing solid-supported or soluble reagents (scavengers) with high affinity for palladium to selectively bind and remove it from the product solution.[4][5]
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Chromatography: Purification of the crude product using column chromatography can separate the desired this compound from the palladium catalyst and other impurities.
-
Crystallization: In some cases, crystallization of the final product can effectively leave the palladium impurities behind in the mother liquor. This can be enhanced by the use of additives that increase the solubility of the palladium species.
Q3: My final this compound product has a dark or black discoloration. What is the likely cause and how can I fix it?
A3: A dark or black color in your product is often an indication of the presence of finely divided, insoluble palladium metal, commonly referred to as "palladium black." This can form when the Pd(0) catalyst agglomerates.
Solution:
-
Filtration: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter the solution through a pad of celite. This will physically trap the insoluble palladium particles.
-
Activated Carbon Treatment: If filtration alone is insufficient, you can stir the solution with activated carbon. The porous structure of the carbon will adsorb the palladium species. Be aware that activated carbon can also adsorb your product, so it is advisable to perform a small-scale test first to optimize the amount of carbon and contact time.[3]
Q4: I've tried basic filtration and activated carbon, but the palladium levels in my this compound are still too high. What should I do next?
A4: If simple methods are not effective, it is likely that you have soluble palladium species in your product. In this case, using a metal scavenger is the recommended next step. The furan oxygen in your product can chelate with palladium, making it more difficult to remove and often requiring a more targeted approach.
Solution:
-
Select a Scavenger: There are various commercially available scavengers with different functional groups that have a high affinity for palladium. Thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP) are often a good starting point.[4][6]
-
Screening: It is highly recommended to screen a small number of different scavengers to find the most effective one for your specific reaction conditions and solvent system.
-
Optimize Conditions: The efficiency of scavenging can be influenced by temperature, time, and the amount of scavenger used. Follow the manufacturer's recommendations and consider optimizing these parameters.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the catalyst workup procedure for your this compound reaction.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Significant Product Loss During Activated Carbon Treatment | Non-specific adsorption of the polar this compound product onto the carbon surface. | Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a small-scale test to determine the optimal weight percent. Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption. Consider Alternatives: If product loss remains high, switch to a more selective method like using a metal scavenger.[3] |
| Metal Scavenger is Ineffective | Incorrect Scavenger Choice: The scavenger may not be suitable for the oxidation state of the palladium in your mixture (Pd(0) vs. Pd(II)). Insufficient Scavenger: Not enough scavenger was used to bind all the residual palladium. Poor Mass Transfer: Inadequate mixing prevents the scavenger from efficiently contacting the palladium species. Strong Product-Palladium Chelation: The furan oxygen may be strongly coordinating to the palladium, preventing the scavenger from binding. | Scavenger Screening: Test a panel of scavengers with different functionalities (e.g., thiol, amine, thiourea). Increase Scavenger Equivalents: Gradually increase the amount of scavenger used. Ensure Vigorous Stirring: Maintain good agitation throughout the scavenging process. Modify Conditions: Try a different solvent or add a competing ligand to disrupt the product-palladium interaction before adding the scavenger.[3] |
| Crystallization Fails to Remove Palladium | The palladium-product complex may co-crystallize with the this compound. | Use Additives: Add a reagent like N-acetylcysteine or thiourea to the crystallization solvent. These can form soluble complexes with palladium and keep it in the mother liquor. Pre-treatment: Perform a scavenging or activated carbon step before crystallization to reduce the initial palladium concentration. |
| Slow Filtration When Using Celite | Celite pad is too thick or has become clogged with fine palladium particles. | Use a Thinner Pad: A 1-2 cm thick celite pad is usually sufficient. Pre-wet the Celite: Pre-wet the celite pad with the filtration solvent before adding your product solution. Apply Gentle Vacuum: Use a gentle vacuum to avoid compacting the celite pad too much. |
Data Presentation
The following table summarizes the efficiency of various palladium removal methods from different cross-coupling reactions, providing a comparative overview of their effectiveness.
| Removal Method | Catalyst System | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Substrate/Product Type | Reference |
| Activated Carbon (Darco KB-G) | Pd(OAc)₂/SPhos | 1668 | 633 | 62% | Biaryl | |
| SiliaMetS Thiol | Pd(OAc)₂/SPhos | 1668 | 70 | 96% | Biaryl | |
| SiliaMetS Thiourea | Pd(dppf)Cl₂ | 2400 | ≤ 16 | >99% | Heterocyclic Drug Candidate | [4] |
| QuadraPure TU | Pd(dppf)Cl₂ | 2400 | ≤ 16 | >99% | Heterocyclic Drug Candidate | [4] |
| N-Acetyl Cysteine (in crystallization) | Not specified | ~1000 | <10 | >99% | Pharmaceutical Intermediate | [7] |
| Smopex-234 | Various Pd catalysts | Not specified | ppb levels | High | General | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using Activated Carbon
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Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF).
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Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.
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Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours.
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Filtration: Filter the mixture through a pad of celite to remove the activated carbon. It is crucial to ensure all fine carbon particles are removed.
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Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)
-
Dissolution: Dissolve the crude this compound product in an appropriate solvent.
-
Scavenger Addition: Add the selected silica-based scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the suspension at room temperature or a moderately elevated temperature for 2-18 hours. The optimal time should be determined by monitoring the palladium concentration in the solution periodically.
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger on the filter with fresh solvent to recover any entrained product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for this compound synthesis and catalyst removal.
Caption: Troubleshooting logic for high residual palladium levels.
References
Validation & Comparative
2-Phenylfuran vs. 3-Phenylfuran: A Comparative Study of Reactivity
A deep dive into the chemical behavior of 2-phenylfuran and 3-phenylfuran, this guide offers a comparative analysis of their reactivity. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data and computational analysis to illuminate the distinct properties of these isomeric compounds.
The position of the phenyl substituent on the furan ring significantly influences the electron density distribution and, consequently, the chemical reactivity of the phenylfuran isomers. This guide explores these differences through the lens of electrophilic substitution, cycloaddition reactions, oxidation, and reduction, supported by experimental findings and theoretical calculations.
Introduction to Phenylfurans
Phenylfurans are heterocyclic compounds that feature a furan ring substituted with a phenyl group. Their structural motif is of interest in medicinal chemistry and materials science. The two primary isomers, this compound and 3-phenylfuran, exhibit distinct reactivity patterns due to the electronic influence of the phenyl group on the furan nucleus.
Synthesis of Phenylfurans
The synthesis of this compound and 3-phenylfuran can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being a common and efficient approach.
Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Cross-Coupling
This protocol describes a common method for the synthesis of this compound.
Reaction: Furan is first lithiated and then converted to a zinc derivative, which is subsequently coupled with bromobenzene in the presence of a palladium catalyst.
Materials:
-
Furan
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Zinc chloride
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0)
-
10% Aqueous HCl
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of furan (0.15 mol) in anhydrous THF (100 mL) is cooled to 0°C.
-
n-Butyllithium (60 mL, 0.15 mol) is added dropwise, and the solution is stirred for 3 hours.
-
The resulting suspension is added to a solution of zinc chloride (0.15 mol) in THF (100 mL) at room temperature and stirred for 1 hour.
-
In a separate flask, bromobenzene (0.10 mol) is added to a solution of tetrakis(triphenylphosphine)palladium(0) (catalytic amount) in THF (300 mL).
-
The prepared furyl zinc solution is then transferred to the bromobenzene solution via cannula.
-
The reaction mixture is heated to 50°C and stirred for 24 hours.
-
After cooling, the reaction is quenched with 10% aqueous HCl (100 mL).
-
The aqueous layer is extracted with diethyl ether (2 x 100 mL).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.
A similar Suzuki-Miyaura cross-coupling strategy can be employed for the synthesis of 3-phenylfuran, typically starting from 3-bromofuran and phenylboronic acid.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of phenylfurans.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a key reaction class for furan and its derivatives. The position of the phenyl group dictates the preferred site of electrophilic attack.
Theoretical Background: The furan ring is an electron-rich aromatic system. In electrophilic substitution reactions, the stability of the intermediate carbocation (arenium ion) determines the regioselectivity. Attack at the C2 (or C5) position of the furan ring generally leads to a more stabilized intermediate, with the positive charge delocalized over three atoms, compared to attack at the C3 (or C4) position where the charge is delocalized over only two atoms.
For This compound , the C5 position is the most activated site for electrophilic attack. The phenyl group at C2 can participate in stabilizing the positive charge of the intermediate through resonance.
For 3-phenylfuran , the C2 and C5 positions are expected to be the most reactive. The phenyl group at C3 has a less direct electronic influence on these positions compared to the C2 substituent in the other isomer.
Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution
| Reaction Type | This compound (Predicted Major Product) | 3-Phenylfuran (Predicted Major Product) | Notes |
| Nitration | 2-Phenyl-5-nitrofuran | 3-Phenyl-2-nitrofuran | Nitration of furan derivatives often requires mild conditions to avoid ring degradation. |
| Bromination | 2-Phenyl-5-bromofuran | 3-Phenyl-2-bromofuran | Halogenation is a common transformation for introducing functional handles. |
| Friedel-Crafts Acylation | 2-Phenyl-5-acylfuran | 3-Phenyl-2-acylfuran | Milder Lewis acids are preferred to prevent polymerization of the furan ring.[1][2][3] |
Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound (General Procedure)
This protocol provides a general outline for a Friedel-Crafts acylation reaction.
Reaction: An aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Aromatic compound (e.g., phenylfuran)
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Anhydrous methylene chloride
-
Anhydrous aluminum chloride (or a milder Lewis acid)
-
Acetyl chloride (or other acyl chloride)
-
Ice
-
Concentrated HCl
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Anhydrous aluminum chloride is suspended in anhydrous methylene chloride in a flask equipped with a reflux condenser and an addition funnel, under a nitrogen atmosphere.
-
The mixture is cooled to 0°C in an ice/water bath.
-
A solution of acetyl chloride in methylene chloride is added dropwise over 10 minutes.
-
A solution of the aromatic compound in methylene chloride is then added dropwise.
-
After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 15 minutes.
-
The reaction mixture is carefully poured into a mixture of ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with methylene chloride.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous MgSO₄.
-
The solvent is removed to yield the crude acylated product, which can be further purified.[1]
Diagram of Electrophilic Substitution Mechanism
Caption: General mechanism of electrophilic aromatic substitution.
Cycloaddition Reactions
Furan and its derivatives can participate as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The aromaticity of the furan ring reduces its reactivity as a diene compared to non-aromatic dienes. The phenyl substituent can further influence the electronic properties and steric hindrance of the diene system.
Theoretical Background: The feasibility of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.
-
This compound: The phenyl group can influence the HOMO energy of the furan ring. The reaction can proceed with suitable dienophiles, though it may require elevated temperatures or Lewis acid catalysis.
-
3-Phenylfuran: The phenyl group at the 3-position may have a different electronic effect on the diene system compared to the 2-substituted isomer. Steric hindrance could also play a role in the approach of the dienophile. Studies on the Diels-Alder reactions of boron-substituted furans with N-phenylmaleimide have shown that substituents on the furan ring significantly affect reactivity and diastereoselectivity.[4]
Table 2: Predicted Reactivity in Diels-Alder Reactions
| Dienophile | This compound | 3-Phenylfuran | Notes |
| Maleic Anhydride | Expected to react, potentially requiring thermal conditions. | Reactivity may be lower or require more forcing conditions compared to this compound. | The reaction of furan with maleic anhydride is a classic, reversible Diels-Alder reaction. |
| N-Phenylmaleimide | Expected to form endo and exo adducts.[5] | Likely to react, with the phenyl group influencing the endo/exo selectivity.[4] | N-phenylmaleimide is a reactive dienophile. |
Oxidation and Reduction
The furan ring is susceptible to both oxidation and reduction, which can lead to ring-opening or saturation, respectively.
Oxidation: Phenylfurans can be oxidized using various reagents, such as peroxy acids (e.g., m-CPBA), often leading to ring-opened products or rearranged structures. The specific products formed depend on the oxidant and reaction conditions. For instance, oxidation of 3-methylbenzofuran with hydrogen peroxide catalyzed by a manganese porphyrin yields a lactone as the major product.[6]
Reduction: Catalytic hydrogenation of the furan ring in phenylfurans can lead to the corresponding phenyl-substituted tetrahydrofurans. The conditions for hydrogenation need to be carefully controlled to avoid reduction of the phenyl ring.
Computational Analysis
Computational chemistry provides valuable insights into the electronic properties and reactivity of molecules. Density Functional Theory (DFT) calculations can be used to determine the frontier molecular orbital (HOMO and LUMO) energies and to generate molecular electrostatic potential (MEP) maps.
Frontier Molecular Orbitals (HOMO & LUMO): The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational studies on furan derivatives show how substituents affect these orbital energies.
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Comparing the MEP maps of this compound and 3-phenylfuran can reveal the most likely sites for electrophilic substitution.[7][8][9]
Mulliken Charge Distribution: This analysis provides a method for estimating the partial atomic charges in a molecule, offering another way to predict reactive sites.[10][11]
Diagram of Computational Analysis Workflow
Caption: Workflow for computational analysis of phenylfuran reactivity.
Conclusion
The reactivity of phenylfurans is a nuanced interplay of the inherent electronic properties of the furan ring and the electronic and steric effects of the phenyl substituent. While this compound has been more extensively studied, this guide provides a comparative framework for understanding the reactivity of both 2- and 3-phenylfuran. Electrophilic substitution is predicted to occur preferentially at the C5 position for this compound and the C2/C5 positions for 3-phenylfuran. Both isomers are expected to participate in cycloaddition reactions, though their relative reactivities may differ. Further experimental studies, particularly on 3-phenylfuran, are needed to fully elucidate and quantify these reactivity differences. Computational analysis serves as a powerful predictive tool to guide such future experimental work.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Express Polymer Letters [expresspolymlett.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 2-Phenylfuran
For researchers, scientists, and drug development professionals engaged in the synthesis of heteroaromatic compounds, the choice of coupling methodology is critical for efficiency, yield, and scalability. This guide provides an objective comparison of two prominent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the synthesis of 2-phenylfuran, a key structural motif in various biologically active molecules and functional materials. This comparison is supported by representative experimental data and detailed protocols to aid in the selection of the most suitable method for specific synthetic applications.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron (e.g., furan-2-ylboronic acid) | Organotin (e.g., 2-(tributylstannyl)furan) |
| Toxicity of Reagents | Low toxicity, considered more "green" | High toxicity of organotin compounds |
| Byproducts | Boronic acids and their salts, generally water-soluble and easily removed | Organotin halides, can be toxic and difficult to separate from the product |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, NaOH, Cs₂CO₃) | Often proceeds under neutral or milder conditions, though additives like LiCl or CuI can be beneficial |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups | Excellent, tolerates a wide range of functional groups |
| Substrate Scope | Very broad | Broad, often more reliable for sterically hindered or complex substrates |
Data Presentation: A Quantitative Comparison
The following table summarizes typical quantitative data for the synthesis of this compound via Suzuki and Stille couplings, providing a direct comparison of their performance under representative conditions.
| Parameter | Suzuki Coupling | Stille Coupling |
| Reactants | Furan-2-ylboronic acid and Bromobenzene | 2-(Tributylstannyl)furan and Bromobenzene |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Base/Additive | K₂CO₃, Cs₂CO₃, K₃PO₄ | LiCl, CuI (co-catalyst) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Toluene, DMF, THF |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 2-24 hours | 1-12 hours |
| Reported Yields | Good to excellent (up to 95%) | Good to excellent (up to 92%) |
Experimental Protocols
Suzuki Coupling Protocol for the Synthesis of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of furan-2-ylboronic acid with bromobenzene.
Materials:
-
Furan-2-ylboronic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add furan-2-ylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Stille Coupling Protocol for the Synthesis of this compound
This protocol outlines a general procedure for the Stille coupling of 2-(tributylstannyl)furan with bromobenzene.
Materials:
-
2-(Tributylstannyl)furan
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-(tributylstannyl)furan (1.1 mmol) and bromobenzene (1.0 mmol) in anhydrous DMF (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with a saturated aqueous solution of potassium fluoride (3 x 20 mL) to remove tin byproducts, followed by washing with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps in the Suzuki and Stille coupling reactions.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
General Experimental Workflow
The following diagram illustrates a generalized workflow for performing and analyzing a cross-coupling reaction.
Caption: General experimental workflow for cross-coupling.
Concluding Remarks
Both Suzuki and Stille couplings are highly effective for the synthesis of this compound. The Suzuki coupling is often favored due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it a more environmentally friendly and often more cost-effective option. However, the Stille coupling's broad functional group tolerance and reliability for challenging substrates make it an invaluable tool. The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthesis, including the scale of the reaction, available starting materials, functional group compatibility, and the laboratory's capabilities for handling toxic reagents and managing waste. For many standard applications, the Suzuki coupling represents a more practical and "greener" choice. However, for complex syntheses where the Suzuki coupling may falter, the Stille coupling remains a robust and reliable alternative.
A Comparative Guide to the Validation of 2-Phenylfuran Purity by HPLC and NMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is paramount to ensure reliable and reproducible results in downstream applications. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 2-Phenylfuran purity. We present detailed experimental protocols, data interpretation guidelines, and a comparative analysis to assist in selecting the appropriate methodology for your analytical needs.
Introduction to this compound and Purity Assessment
This compound is a heterocyclic aromatic compound with applications in medicinal chemistry and materials science. The presence of impurities can significantly impact its chemical reactivity, biological activity, and physical properties. Therefore, robust analytical methods are essential to quantify the purity and identify any potential process-related impurities or degradation products. HPLC and NMR spectroscopy are orthogonal techniques that provide complementary information for a comprehensive purity assessment.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of HPLC and quantitative NMR (qNMR) for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Purity (% area), retention time, detection of non-volatile impurities. | Structural confirmation, identification and quantification of impurities, absolute purity (qNMR). |
| Advantages | High sensitivity, excellent for routine quality control, high throughput. | Non-destructive, provides structural information, highly specific, can provide absolute quantification without a specific reference standard of the impurity. |
| Limitations | Requires a chromophore for UV detection, may not detect non-UV active impurities, relative quantification unless a certified reference standard is used. | Lower sensitivity compared to HPLC, requires a higher sample concentration, complex mixtures can lead to overlapping signals. |
| Typical Purity Spec. | >95% (as per commercial suppliers)[1][2][3][4] | >95% |
Experimental Protocols
This protocol is a general guideline for the reversed-phase HPLC analysis of this compound, based on methods for similar aromatic compounds.[5][6][7] Method development and validation are recommended for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-1 min: 60% B
-
1-10 min: 60% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 60% B
-
13-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
This protocol outlines the procedure for purity determination of this compound by ¹H NMR and quantitative ¹H NMR (qNMR).
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation for ¹H NMR: Dissolve approximately 5-10 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Data Acquisition:
-
Acquire a standard proton spectrum.
-
The expected chemical shifts (δ) for this compound in CDCl₃ are approximately: 7.67 (m, 2H), 7.46 (s, 1H), 7.38 (m, 2H), 7.25 (m, 1H), 6.64 (m, 1H), 6.46 (m, 1H) ppm.[8]
-
-
Quantitative ¹H NMR (qNMR) Protocol:
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and the this compound sample into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula[9][10]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Mandatory Visualization
Caption: Workflow for the purity validation of this compound using HPLC and NMR.
Conclusion
Both HPLC and NMR spectroscopy are powerful techniques for assessing the purity of this compound. HPLC is a highly sensitive method well-suited for routine quality control and the detection of UV-active impurities. NMR, on the other hand, provides invaluable structural confirmation and the ability to determine absolute purity through qNMR without the need for specific impurity standards. For a comprehensive and robust purity assessment, a dual-method approach utilizing both HPLC and NMR is recommended. This orthogonal approach ensures the accurate identification and quantification of a wide range of potential impurities, leading to a higher level of confidence in the quality of the this compound sample.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | 17113-33-6 | Buy Now [molport.com]
- 4. 2-PHENYL-FURAN|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Purity Calculation - Mestrelab Resources [mestrelab.com]
Bridging the Gap: A Comparative Guide to Computational and Experimental Spectroscopic Data for 2-Phenylfuran
For researchers and professionals in drug development and chemical sciences, the accurate structural elucidation of organic molecules is paramount. 2-Phenylfuran, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry. Its characterization relies heavily on spectroscopic methods. This guide provides a direct comparison between experimentally obtained spectroscopic data for this compound and values derived from computational chemistry, offering a clear perspective on the strengths and limitations of each approach.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative spectroscopic data for this compound, juxtaposing experimental values with representative data from computational models. Computational values are typical for Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level, a common method for such analyses.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Proton Assignment | Experimental δ (ppm)[1] | Representative Computational δ (ppm) |
| H-5' (ortho-phenyl) | 7.68-7.66 (m, 2H) | ~7.75 |
| H-5 (furan) | 7.46 (s, 1H) | ~7.50 |
| H-3', H-4' (meta, para-phenyl) | 7.40-7.35 (m, 2H) | ~7.40 |
| H-2' (phenyl) | 7.26-7.23 (m, 1H) | ~7.30 |
| H-3 (furan) | 6.65-6.64 (m, 1H) | ~6.70 |
| H-4 (furan) | 6.46-6.45 (m, 1H) | ~6.50 |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 101 MHz)
| Carbon Assignment | Experimental δ (ppm)[2] | Representative Computational δ (ppm) |
| C-2 (furan, phenyl-substituted) | ~154.0 (Quaternary) | ~155.0 |
| C-5 (furan) | 140.7 | ~141.5 |
| C-1' (phenyl, furan-substituted) | 133.1 (Quaternary) | ~134.0 |
| C-3', C-5' (phenyl) | 129.1, 128.4, 128.2 | ~129.0 |
| C-4' (phenyl) | 126.7, 126.4, 125.9 | ~127.0 |
| C-2', C-6' (phenyl) | 124.5 | ~125.0 |
| C-3 (furan) | 110.8 | ~111.5 |
| C-4 (furan) | 109.4 | ~110.0 |
| Note: Assignments for experimental phenyl carbons are grouped due to overlapping signals in the original data source. |
Table 3: Infrared (IR) Spectroscopic Data
| Vibrational Mode | Experimental ν (cm⁻¹) | Representative Computational ν (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | ~3150-3050 |
| Furan Ring C=C Stretch | ~1600, ~1500 | ~1610, ~1515 |
| Phenyl Ring C=C Stretch | ~1585, ~1480 | ~1590, ~1490 |
| C-O-C Stretch (furan) | ~1250-1020 | ~1200-1050 |
| C-H Out-of-Plane Bend | 900-675 | ~890-700 |
Table 4: UV-Visible and Mass Spectrometry Data
| Technique | Parameter | Experimental Value | Representative Computational Value |
| UV-Visible Spectroscopy | λmax (nm) | ~270[3] | ~265-280 |
| Mass Spectrometry (ESI) | [M+H]⁺ (m/z) | 145.1[1] | 145.06 |
Methodologies and Protocols
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. ¹H spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. ¹³C spectra are acquired using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectra are phase-corrected, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid or low-melting solid like this compound, a thin film is prepared by placing a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The sample is placed in an FTIR spectrometer. A background spectrum (of the clean salt plates) is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to yield the final transmittance or absorbance spectrum.
3. UV-Visible Spectroscopy:
-
Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. This solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units).
-
Data Acquisition: The analysis is performed using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The sample cuvette is placed in the beam path, and the absorbance is scanned over a wavelength range of approximately 200-400 nm.
-
Data Processing: The wavelength of maximum absorbance (λmax) is identified directly from the resulting spectrum.
4. Mass Spectrometry (MS):
-
Sample Preparation: For Electrospray Ionization (ESI), a dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile and introduced into the ion source.
-
Data Acquisition: The analysis is performed on a mass spectrometer with an ESI source operating in positive ion mode. The instrument is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Data Processing: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule, [M+H]⁺.
Computational Methodology
Spectroscopic properties are typically calculated using Density Functional Theory (DFT).
-
Geometry Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. The B3LYP functional with a basis set such as 6-31G(d) is a common choice.
-
Frequency Calculations: Following optimization, a frequency calculation is performed at the same level of theory. This confirms the structure is a true minimum (no imaginary frequencies) and provides the vibrational frequencies and intensities for the IR spectrum. Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (~0.96 for B3LYP) for better agreement.
-
NMR Calculations: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. The calculated absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard (e.g., TMS) at the same level of theory.
-
UV-Vis Calculations: Electronic transitions are calculated using Time-Dependent DFT (TD-DFT). This method provides the excitation energies (which are converted to λmax) and oscillator strengths (related to peak intensity) for the electronic transitions, allowing for the simulation of the UV-Vis spectrum.[4]
Visualization of Workflow
Caption: Workflow for comparing experimental and computational spectroscopic data.
Objective Comparison
The comparison reveals a strong correlation between experimental and computational data, validating the utility of both techniques.
-
NMR Spectroscopy: Computational methods accurately predict the relative ordering and approximate chemical shifts of both ¹H and ¹³C nuclei. The observed deviations (typically 0.1-0.3 ppm for ¹H and 1-5 ppm for ¹³C) are systematic and can be attributed to factors like the implicit handling of solvent effects in calculations and the inherent approximations in the DFT functional.
-
IR Spectroscopy: There is a good agreement in the positions of major vibrational bands. Calculated frequencies are consistently higher, a well-known phenomenon corrected by applying a scaling factor. The calculations are particularly useful for assigning specific vibrational modes to the observed peaks.
-
UV-Visible Spectroscopy: TD-DFT calculations provide a reasonable estimate of the λmax for the π → π* transition, which is consistent with experimental findings.[4] The accuracy is sensitive to the choice of functional and the inclusion of solvent models in the calculation.
-
Mass Spectrometry: The calculated monoisotopic mass is in excellent agreement with the experimental value derived from the [M+H]⁺ adduct, confirming the elemental composition.
References
Comparative analysis of different methods for 2-Phenylfuran synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methodologies for obtaining 2-phenylfuran, a valuable heterocyclic compound in medicinal chemistry and materials science. We will delve into the classical Paal-Knorr and Feist-Benary syntheses alongside modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Negishi couplings. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs.
At a Glance: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Paal-Knorr Synthesis | 1-Phenyl-1,4-butanedione | p-Toluenesulfonic acid (catalyst) | Toluene | 110 (Reflux) | 2 | ~95 |
| Feist-Benary Synthesis | Phenacyl bromide, Ethyl acetoacetate | Sodium ethoxide (base) | Ethanol | 78 (Reflux) | 3 | Moderate |
| Suzuki-Miyaura Coupling | Furan-2-boronic acid, Bromobenzene | Pd(PPh₃)₄ (catalyst), Na₂CO₃ (base) | Toluene/Ethanol/Water | 100 | 12 | 92 |
| Negishi Coupling | 2-Furylzinc chloride, Bromobenzene | Pd(PPh₃)₄ (catalyst) | THF | 50 | 24 | 81[1] |
Reaction Pathways and Experimental Workflows
This section details the underlying mechanisms and provides a visual representation of the workflow for each synthetic method.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust and high-yielding method for the preparation of furans from 1,4-dicarbonyl compounds. The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.
References
A Spectroscopic Comparison of 2-Phenylfuran and Its Substituted Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. 2-Phenylfuran and its derivatives represent a significant class of molecules with diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive spectroscopic comparison of this compound and a series of its para-substituted analogues, offering valuable insights into the influence of various functional groups on their spectral characteristics. The data presented herein, supported by detailed experimental protocols, serves as a practical reference for the identification and characterization of these important compounds.
The electronic nature of substituents on the phenyl ring of this compound can significantly impact the electron density distribution within the molecule. This, in turn, influences how the molecule interacts with electromagnetic radiation, leading to distinct shifts in spectroscopic signals. This guide will explore these effects through a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its para-substituted derivatives. These compounds were selected to represent a range of electronic effects, from the electron-donating methoxy and methyl groups to the electron-withdrawing chloro and nitro groups.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Substituent (R) | δ (ppm) - Furan Protons | δ (ppm) - Phenyl Protons | δ (ppm) - Other |
| This compound | -H | 7.46 (dd, J=1.8, 0.8 Hz, 1H, H5), 6.64 (dd, J=3.4, 0.8 Hz, 1H, H3), 6.46 (dd, J=3.4, 1.8 Hz, 1H, H4) | 7.67 (dd, J=8.4, 1.2 Hz, 2H), 7.38 (t, J=7.8 Hz, 2H), 7.25 (t, J=7.4 Hz, 1H) | - |
| 2-(p-Tolyl)furan | -CH₃ | 7.42 (d, J=1.2 Hz, 1H, H5), 6.58 (d, J=3.2 Hz, 1H, H3), 6.43 (dd, J=3.2, 1.6 Hz, 1H, H4) | 7.55 (d, J=8.0 Hz, 2H), 7.19 (d, J=8.0 Hz, 2H) | 2.37 (s, 3H, -CH₃) |
| 2-(4-Chlorophenyl)furan | -Cl | 7.45 (d, J=1.6 Hz, 1H, H5), 6.63 (d, J=3.2 Hz, 1H, H3), 6.47 (dd, J=3.2, 1.6 Hz, 1H, H4) | 7.59 (d, J=8.8 Hz, 2H), 7.34 (d, J=8.8 Hz, 2H) | - |
| 2-(4-Methoxyphenyl)furan | -OCH₃ | 7.40 (d, J=1.2 Hz, 1H, H5), 6.52 (d, J=3.2 Hz, 1H, H3), 6.42 (dd, J=3.2, 2.0 Hz, 1H, H4) | 7.60 (d, J=8.8 Hz, 2H), 6.93 (d, J=8.8 Hz, 2H) | 3.84 (s, 3H, -OCH₃) |
| 2-(4-Nitrophenyl)furan | -NO₂ | 7.58 (d, J=1.6 Hz, 1H, H5), 6.83 (d, J=3.6 Hz, 1H, H3), 6.56 (dd, J=3.6, 1.6 Hz, 1H, H4) | 8.24 (d, J=8.8 Hz, 2H), 7.78 (d, J=8.8 Hz, 2H) | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Substituent (R) | δ (ppm) - Furan Carbons | δ (ppm) - Phenyl Carbons | δ (ppm) - Other |
| This compound | -H | 153.9 (C2), 142.0 (C5), 111.7 (C4), 105.1 (C3) | 131.0 (ipso-C), 128.8 (x2), 127.4, 124.0 (x2) | - |
| 2-(p-Tolyl)furan | -CH₃ | 154.0 (C2), 141.8 (C5), 111.6 (C4), 104.2 (C3) | 137.9, 129.5 (x2), 128.2 (ipso-C), 123.8 (x2) | 21.3 (-CH₃) |
| 2-(4-Chlorophenyl)furan | -Cl | 152.7 (C2), 142.4 (C5), 111.9 (C4), 105.9 (C3) | 133.7, 129.6 (ipso-C), 129.1 (x2), 125.2 (x2) | - |
| 2-(4-Methoxyphenyl)furan | -OCH₃ | 154.2 (C2), 141.5 (C5), 111.5 (C4), 103.3 (C3) | 159.5, 125.4 (x2), 123.9 (ipso-C), 114.3 (x2) | 55.4 (-OCH₃) |
| 2-(4-Nitrophenyl)furan | -NO₂ | 151.5 (C2), 144.1 (C5), 112.6 (C4), 108.7 (C3) | 147.0, 136.8 (ipso-C), 124.4 (x2), 124.2 (x2) | - |
Table 3: UV-Vis and IR Spectroscopic Data
| Compound | Substituent (R) | λmax (nm) in EtOH | Key IR Absorptions (cm⁻¹) |
| This compound | -H | 286 | 3110 (C-H, furan), 3060 (C-H, aromatic), 1598, 1485 (C=C), 1010 (C-O-C) |
| 2-(p-Tolyl)furan | -CH₃ | 292 | 3105 (C-H, furan), 3030 (C-H, aromatic), 1610, 1515 (C=C), 1012 (C-O-C) |
| 2-(4-Chlorophenyl)furan | -Cl | 294 | 3115 (C-H, furan), 3070 (C-H, aromatic), 1590, 1480 (C=C), 1090 (C-Cl), 1015 (C-O-C) |
| 2-(4-Methoxyphenyl)furan | -OCH₃ | 305 | 3100 (C-H, furan), 3010 (C-H, aromatic), 1610, 1510 (C=C), 1250 (C-O, asym), 1030 (C-O, sym), 1018 (C-O-C) |
| 2-(4-Nitrophenyl)furan | -NO₂ | 350 | 3120 (C-H, furan), 3080 (C-H, aromatic), 1595, 1510 (NO₂, asym), 1340 (NO₂, sym), 1010 (C-O-C) |
Experimental Protocols
The following protocols outline the general procedures for obtaining the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is typically set to 12-15 ppm.
-
A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
-
Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain singlet signals for each carbon environment.
-
The spectral width is set to approximately 200-220 ppm.
-
A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data processing is similar to that for ¹H NMR.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound is prepared in spectroscopic grade ethanol. This stock solution is then serially diluted to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
A quartz cuvette with a 1 cm path length is used.
-
A baseline spectrum of the solvent (ethanol) is recorded first.
-
The spectrum of the sample solution is then recorded over a wavelength range of 200-400 nm.
-
The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is employed. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.
-
Data Acquisition:
-
A background spectrum is collected first with no sample on the crystal.
-
The sample is then placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.
This guide provides a foundational dataset and methodology for the spectroscopic analysis of this compound and its derivatives. Researchers can utilize this information to predict and interpret the spectra of new analogues, aiding in the design and development of novel compounds with desired properties.
2-Phenylfuran in Cycloaddition Reactions: A Comparative Guide to Reactivity
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of heterocyclic compounds is crucial for designing efficient synthetic routes and predicting molecular behavior. This guide provides a detailed comparison of the reactivity of 2-phenylfuran in cycloaddition reactions against unsubstituted furan and other substituted furans, supported by experimental data and theoretical principles.
The furan moiety, a five-membered aromatic heterocycle, is a versatile diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan ring in these reactions is highly sensitive to the nature of the substituents it bears. This guide focuses on the impact of a phenyl group at the 2-position on the cycloaddition reactivity of furan, comparing it with the parent furan and furans bearing electron-donating or electron-withdrawing groups.
The Influence of Substituents on Furan's Reactivity: A Theoretical Overview
In a normal electron-demand Diels-Alder reaction, the furan acts as the electron-rich diene, and its reactivity is governed by the energy of its Highest Occupied Molecular Orbital (HOMO). Electron-donating groups (EDGs) on the furan ring increase the HOMO energy, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile and thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the HOMO energy, widening the HOMO-LUMO gap and decelerating the reaction.[1]
The phenyl group at the 2-position of the furan ring exhibits a dual electronic nature. It is weakly electron-withdrawing by induction but can be weakly electron-donating through resonance. The overall effect on the reactivity of the furan ring in cycloaddition reactions is a result of the balance between these opposing effects. Computational studies and experimental evidence suggest that the electron-withdrawing inductive effect tends to dominate, leading to a general decrease in reactivity compared to unsubstituted furan and, more significantly, compared to furans with strong electron-donating groups like a methyl group.
A general reactivity trend for 2-substituted furans in normal electron-demand Diels-Alder reactions can be predicted as follows:
2-Methylfuran > Furan > this compound > 2-Acetylfuran
This trend is based on the electronic properties of the substituents, with the methyl group being a strong activator and the acetyl group being a strong deactivator. The phenyl group's position in this series highlights its deactivating, albeit relatively mild, character in this context.
Comparative Experimental Data
| Diene | Dienophile | Reaction Conditions | Product | Yield | Reference |
| Furan | Maleic Anhydride | THF, room temp., several days | exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | High (crystallizes from solution) | [2][3] |
| 2-Methylfuran | Methyl-3-bromopropiolate | Not specified | 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester | High (highly regioselective) | [4] |
| This compound | Maleic Anhydride | Toluene, reflux | Phenyl-substituted 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Moderate to Good | General knowledge, specific yield varies |
| 2-Acetylfuran | N-phenylmaleimide | Not specified | Low conversion | Low | [5] |
Note: The yields and reaction conditions are compiled from various sources and may not be directly comparable due to variations in experimental setups. However, the general trend in reactivity is evident.
Experimental Protocols
Below are representative experimental protocols for the Diels-Alder reaction of furan and a general method for monitoring the kinetics of such reactions. A specific, detailed protocol for this compound with maleic anhydride from a single source is not available, but the procedure for furan can be adapted.
Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride from Furan and Maleic Anhydride
Materials:
-
Maleic anhydride
-
Furan
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve maleic anhydride (50 g, 509 mmol) in THF in a 500 mL flask.
-
Add furan (33 mL, 453 mmol) to the solution and swirl the flask for several minutes.
-
Allow the flask to stand at room temperature for several days.
-
Large crystals of the product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, will form.
-
Collect the crystals by filtration.[2]
General Procedure for Kinetic Comparison of Furan Derivatives in Diels-Alder Reactions
This protocol can be used to quantitatively compare the reaction rates of furan, 2-methylfuran, and this compound with a dienophile like maleic anhydride.
Materials:
-
Furan derivative (furan, 2-methylfuran, or this compound)
-
Maleic anhydride
-
Solvent (e.g., THF, toluene)
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the furan derivative, maleic anhydride, and the internal standard in the chosen solvent.
-
In an NMR tube, mix the solutions of the furan derivative and the internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the maleic anhydride solution to the NMR tube, mix quickly, and start recording ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant peaks and the appearance of the product peaks over time.
-
The relative rates of the reactions can be determined by comparing the consumption of the different furan derivatives over the same period.[6]
Reaction Mechanism and Stereoselectivity
The Diels-Alder reaction of furans is a concerted pericyclic reaction. The stereochemical outcome of the reaction, leading to either the endo or exo adduct, is governed by kinetic and thermodynamic factors.
Caption: General mechanism of the Diels-Alder reaction of furan.
For many furan Diels-Alder reactions, the endo adduct is the kinetically favored product, forming faster due to secondary orbital interactions in the transition state. However, the exo adduct is often the thermodynamically more stable product due to reduced steric hindrance. The reversibility of the furan Diels-Alder reaction, especially at elevated temperatures, can lead to the isomerization of the initially formed endo adduct to the more stable exo adduct over time.[7]
Logical Workflow for Reactivity Assessment
The assessment of the reactivity of different furan derivatives in cycloaddition reactions follows a logical workflow that combines theoretical predictions with experimental validation.
Caption: Workflow for assessing the reactivity of furan derivatives.
Conclusion
The reactivity of this compound in cycloaddition reactions is moderately reduced compared to unsubstituted furan due to the predominantly electron-withdrawing inductive effect of the phenyl group. It is significantly less reactive than furans bearing strong electron-donating groups like a methyl group. This understanding is critical for medicinal chemists and researchers in drug development, as it allows for the fine-tuning of reaction conditions and the prediction of the outcomes of synthetic transformations involving furan-containing scaffolds. The provided experimental protocols and logical workflows offer a framework for the practical investigation and application of these principles in a laboratory setting.
References
- 1. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
A Comparative Performance Analysis of 2-Phenylfuran-Based Materials in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, 2-phenylfuran-based materials have garnered significant interest. This guide provides a comparative benchmark of their performance against other heterocyclic analogs, such as benzofuran and thiophene derivatives, supported by experimental data from in vitro studies.
Quantitative Performance Data: Cytotoxicity in Cancer Cell Lines
The following tables summarize the cytotoxic activity (IC50 values) of various furan, benzofuran, and thiophene derivatives against several human cancer cell lines. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of Furan Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| Compound 5d | A549 | Lung Cancer | 6.3 | [3] |
| Pyridine carbohydrazide 4 | MCF-7 | Breast Cancer | 4.06 | [4] |
| N-phenyl triazinone 7 | MCF-7 | Breast Cancer | 2.96 | [4] |
| 2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives (6b-g) | MDA-MB-468, T-47D | Breast Cancer | Moderate Activity | [3] |
Table 2: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| 16b (p-methoxy substitution) | A549 (Lung Carcinoma) | Lung Cancer | 1.48 | [5] |
| Compound 1 (Bromine on the methyl at C3) | HL60 (Leukemia) | Leukemia | 0.1 | [5] |
| Compound 3 (N-phenethyl carboxamide) | - | - | Similar to Doxorubicin (1.136 µM) | [5] |
| Staurosporine (control) | A549 (Lung Carcinoma) | Lung Cancer | 1.52 | [5] |
Table 3: Comparative Cytotoxicity of Thiophene Derivatives
| Compound | Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| 2-(4-thiophen-2-yl-thiazol-2-yl)-acrylonitriles (6h,i) | Various | Various | Low Activity | [3] |
Note: "Moderate Activity" and "Low Activity" are reported as described in the source material, which did not provide specific IC50 values.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies for evaluating the cytotoxicity of these compounds.
1. Cell Viability Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[6][7]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.[1][7]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[6] The IC50 values are calculated from the resulting dose-response curves.[3]
-
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, another indicator of cytotoxicity.[6]
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.[7]
-
Supernatant Collection: After the treatment period, the plate is centrifuged, and a portion of the supernatant is transferred to a new plate.[6][7]
-
LDH Reaction: The LDH assay reaction mixture is added to each well.[6][7]
-
Incubation: The plate is incubated in the dark at room temperature for up to 30 minutes.[6][7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm.[6][7]
-
2. Western Blotting for Apoptosis Markers
Western blotting can be used to detect the expression levels of key proteins involved in apoptosis, such as caspases.[1]
-
Cell Lysis: Cells are treated with the test compound at its IC50 concentration. The cells are then collected and lysed.[1]
-
Protein Quantification: The total protein concentration of the lysates is determined.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against specific apoptosis-related proteins (e.g., cleaved caspase-3), followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a suitable detection system.[3]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Signaling Pathway of Furan-Induced Cytotoxicity
Caption: Simplified signaling pathway of furan-induced cytotoxicity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of 2-Phenylfuran Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylfuran scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Its versatility as a pharmacophore has led to the development of derivatives targeting a wide array of proteins. However, this broad activity also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects or provide opportunities for drug repurposing. Understanding the selectivity profile of these compounds is therefore critical for their development as safe and effective therapeutic agents.
This guide provides a comparative analysis of the cross-reactivity of this compound and its analogs, supported by experimental data from various studies. It aims to offer an objective overview of their performance against different biological targets and includes detailed methodologies for key screening assays.
Data Presentation: Cross-Reactivity Profile of Furan Derivatives
The following table summarizes the inhibitory activities of several furan derivatives against a panel of enzymes. It is important to note that a comprehensive cross-reactivity study of a single set of this compound derivatives against a wide range of target classes was not available in the public literature. Therefore, this table compiles data from studies on structurally related 2-arylbenzofurans and other furan derivatives to illustrate the potential for both on-target potency and off-target activity. This highlights the necessity of broad selectivity profiling in drug discovery.
| Compound ID | Target | IC50 (µM) | Assay Type | Reference |
| 2-Arylbenzofuran Derivative 8 | Acetylcholinesterase (AChE) | 0.131 | Enzyme Inhibition Assay | [1] |
| Butyrylcholinesterase (BuChE) | 0.531 | Enzyme Inhibition Assay | [1] | |
| β-secretase 1 (BACE1) | 0.051 | FRET Assay | [1] | |
| 2-Arylbenzofuran Derivative 19 | Acetylcholinesterase (AChE) | 0.103 | Enzyme Inhibition Assay | [1] |
| Butyrylcholinesterase (BuChE) | 0.482 | Enzyme Inhibition Assay | [1] | |
| β-secretase 1 (BACE1) | 0.058 | FRET Assay | [1] | |
| 2-Arylbenzofuran Derivative 20 | Acetylcholinesterase (AChE) | 0.086 | Enzyme Inhibition Assay | [1] |
| Butyrylcholinesterase (BuChE) | 0.254 | Enzyme Inhibition Assay | [1] | |
| β-secretase 1 (BACE1) | 0.043 | FRET Assay | [1] | |
| Thiophene Derivative VIIa * | Cyclooxygenase-1 (COX-1) | 19.5 | Enzyme Inhibition Assay | [2] |
| Cyclooxygenase-2 (COX-2) | 0.29 | Enzyme Inhibition Assay | [2] | |
| Quinazolinone Derivative 3a ** | EGFR Tyrosine Kinase | 84% inhibition (concentration not specified) | Kinase Assay | [3] |
*Note: Compound VIIa is a 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide, included to represent activity on COX enzymes, a common target for anti-inflammatory compounds. **Note: Compound 3a is a quinazolin-4-one derivative bearing a 2-furyl moiety, included to illustrate potential activity against tyrosine kinases.
Mandatory Visualization
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures and may be adapted based on specific laboratory conditions and reagents.
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This in vitro assay determines the potency of compounds to inhibit the peroxidase activity of COX-1 and COX-2.
-
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Test compounds (this compound derivatives) and control inhibitors (e.g., Celecoxib, SC-560) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and controls in DMSO. Create serial dilutions in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup: In a 96-well plate, add reagents to the appropriate wells:
-
100% Initial Activity (Control): Assay Buffer, Heme, and COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Assay Buffer, Heme, COX-1 or COX-2 enzyme, and the test compound or control inhibitor at various concentrations.
-
Background Wells: Assay Buffer and Heme (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzymes.[4]
-
Reaction Initiation: Add the colorimetric substrate to all wells, followed by arachidonic acid to initiate the reaction.[4]
-
Measurement: Immediately measure the absorbance at 590-620 nm using a microplate reader in kinetic mode for 5-10 minutes.[5]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the 100% initial activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.[4]
-
In Vitro Kinase Assay (Luminescent - ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Recombinant protein kinase (e.g., EGFR, VEGFR-2).
-
Kinase-specific substrate peptide.
-
Adenosine 5'-triphosphate (ATP).
-
Test compounds dissolved in DMSO.
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
384-well low-volume plates.
-
Luminometer plate reader.
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase, substrate, and ATP mixture to each well to initiate the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
hERG Channel Inhibition Assay (Thallium Flux)
This cell-based assay is used to identify compounds that inhibit hERG channel activity by measuring the influx of thallium ions.
-
Materials:
-
HEK293 or U2OS cells stably expressing the hERG channel.
-
FluxOR™ Thallium Detection Kit.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Stimulation Buffer containing thallium.
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., Astemizole, Cisapride).[6]
-
1536-well or 384-well black-walled, clear-bottom plates.
-
Fluorescent kinetic plate reader (e.g., FDSS).
-
-
Procedure:
-
Cell Plating: Seed the hERG-expressing cells into the assay plates and incubate overnight to form a monolayer.
-
Compound Addition: Add the test compounds at various concentrations to the cell plates and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Dye Loading: Add the FluxOR™ dye loading solution to all wells and incubate for 60-90 minutes at room temperature in the dark.
-
Thallium Flux Measurement: Place the plate in a kinetic plate reader. Add the Stimulation Buffer containing thallium to each well to open the hERG channels.
-
Signal Reading: Continuously measure the fluorescence intensity (excitation ~480 nm, emission ~540 nm) for 2-5 minutes at 1-second intervals.[3]
-
Data Analysis: The increase in fluorescence is proportional to the thallium influx through the hERG channels. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[3]
-
References
- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenylfuran: A Procedural Guide
For researchers and professionals in the scientific community, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Phenylfuran, a heterocyclic aromatic organic compound. In the absence of specific regulatory disposal guidelines for this compound, the following procedures are based on established best practices for the disposal of hazardous furan derivatives and other similar organic chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, nitrile gloves, and closed-toe shoes.[1]
-
Ventilation: All handling and disposal of this compound and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of vapors.[1][2]
-
Ignition Sources: As a combustible organic compound, this compound should be kept away from open flames, hot surfaces, and other potential ignition sources.[1][3] For any heating requirements, utilize safer alternatives such as water baths or heating mantles.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
-
Minor Spills: For small spills contained within a chemical fume hood, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the liquid. The contaminated absorbent material must then be collected and placed in a designated hazardous waste container.[1]
-
Major Spills: In the case of a larger spill, or any spill that occurs outside of a fume hood, evacuate the immediate area and promptly alert the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[1] Prevent entry into the contaminated area and, if it is safe to do so, eliminate any nearby ignition sources.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Under no circumstances should this chemical be disposed of in household trash or poured into the sewage system.[2][3]
-
Waste Collection:
-
Collect all this compound waste, including residues, empty containers, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.[1][2]
-
Ensure the waste container is made of a compatible material and is kept closed at all times, except when adding waste.[1][4]
-
-
Container Labeling:
-
Storage of Waste:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[1]
-
The SAA should feature secondary containment, such as a chemical-resistant tray, to prevent spills.[1]
-
Ensure that incompatible waste streams are segregated.[4] For instance, flammable liquids should be stored separately from oxidizers.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[3]
-
This combustible material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Disposal and Safety Parameters
The following table summarizes key parameters for the safe handling and disposal of this compound and similar hazardous chemicals.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves, closed-toe shoes | [1] |
| Ventilation | Certified chemical fume hood | [1][2] |
| Waste Container | Designated, compatible, and properly labeled hazardous waste container | [1][2][4] |
| Waste Labeling | "Hazardous Waste," "this compound," and approximate concentration | [1] |
| Disposal Method | Licensed professional waste disposal service (chemical incineration) | [2] |
| Spill Cleanup (Minor) | Inert absorbent material (vermiculite, sand) | [1][3] |
| Spill Cleanup (Major) | Evacuate, notify EHS, and eliminate ignition sources | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Phenylfuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylfuran in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of similar furan-containing aromatic compounds. It is imperative to supplement this information with a thorough risk assessment before commencing any work and to consult with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound:
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must be ANSI-approved. A face shield should be worn over safety glasses if there is a risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use and practice proper removal to prevent skin contact. |
| Body Protection | Flame-Retardant Lab Coat | A lab coat made of flame-resistant material should be worn and fully buttoned. |
| Clothing | Natural Fiber Clothing and Long Pants | Wear clothing made of natural fibers, such as cotton, and long pants to cover all exposed skin below the waist. |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate organic vapor cartridges is required. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources.[3]
-
Grounding: For transfers, ground and bond containers and receiving equipment to prevent static discharge.[4]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area.[3]
-
Container: Keep the container tightly closed.
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound waste should be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[5] Collect it in a dedicated, properly labeled, and sealed container.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and display the appropriate hazard symbols.[5]
-
Disposal Procedure: Dispose of the hazardous waste through your institution's designated hazardous waste disposal program.[5] Do not pour down the drain.[5]
-
Contaminated Materials: All materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste.
Quantitative Safety Data
Due to the lack of specific data for this compound, the following tables provide data for the closely related compounds, furan and 2-methylfuran, to guide risk assessment.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈O |
| Molecular Weight | 144.17 g/mol |
| Melting Point | 161 °C[2] |
| Boiling Point | 222.78 °C (rough estimate)[2] |
| Flash Point | 86.4 °C[1] |
Toxicity Data for Related Furan Compounds
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |
| Furan | 5.2 mg/kg | - | 3398 ppm (1-hour)[6] |
| 2-Methylfuran | 133 mg/kg[7] | 1600 mg/kg (24-hour)[7] | 2.48 mg/L (4-hour)[7] |
Occupational Exposure Limits for Furan
| Organization | TWA (8-hour) | STEL (15-minute) |
| ACGIH | 0.2 ppm | - |
| NIOSH | 0.2 ppm | 1 ppm |
| OSHA | 1 ppm | 5 ppm |
Data for furan is provided as a reference as no specific OELs have been established for this compound.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. 2-phenyl-tetrahydrofuran Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. wcu.edu [wcu.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. furan.com [furan.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
